| Drug Name | Primary Indications | PDE4 IC₅₀ (Potency) | Selectivity | Key Administration Routes |
|---|---|---|---|---|
| Roflumilast | Severe COPD, Plaque Psoriasis, Atopic Dermatitis [1] [2] [3] | 0.7 nM [4] | High selectivity for PDE4B/D [4] | Oral, Topical (cream, foam) [4] [2] |
| Apremilast | Plaque Psoriasis, Psoriatic Arthritis [5] | 140 nM [4] | PDE4 | Oral [5] [4] |
| Crisaborole | Atopic Dermatitis [5] [4] | 750 nM [4] | PDE4 | Topical (ointment) [5] [4] |
This compound's superior potency is attributed to its molecular structure, which closely mimics the natural cAMP substrate within the PDE4 enzyme's active site [4].
The PDE4 enzyme binds cAMP using three key "anchor points" in its active site. This compound's binding strength can be summarized by a "3-2-1" contact point rule compared to other inhibitors [4]:
Binding affinity of PDE4 inhibitors follows a "3-2-1" contact rule, determining pharmacological potency. [4]
By increasing intracellular cAMP, this compound activates downstream signaling via Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), leading to broad anti-inflammatory and immunomodulatory effects [1] [7] [8].
This compound increases cAMP, activating PKA and EPAC pathways to produce anti-inflammatory effects. [1] [5] [3]
The table below details the specific effects of this compound on key immune and structural cells relevant to inflammatory diseases.
| Cell Type | Observed Effects of this compound | Experimental Context |
|---|---|---|
| Macrophages | Dose-dependent reduction in LPS-induced release of CCL2, CCL3, CCL4, CXCL10, and TNF-α [1]. | In vitro studies on human lung macrophages [1]. |
| Neutrophils | Inhibition of IL-8, LTB4, MMP-9, and neutrophil elastase release; suppression of adhesion and CD11b expression [1]. | In vitro studies [1]. |
| Eosinophils & Mast Cells | Inhibition of IgE-dependent release of histamine, IL-4, and IL-13 from basophils; inhibition of mast cell degranulation [1]. | In vitro studies; rodent models of OVA-challenged and fungal-sensitized mice [1]. |
| Airway Smooth Muscle (ASM) | Potentiated formoterol-induced expression of MKP-1; enhanced effect of dexamethasone [1]. | In vitro studies on ASM cells [1]. |
| Fibroblasts | Antagonized TGF-β-stimulated profibrotic activity [1]. | In vitro studies; mitigation of bleomycin-induced fibrosis in rodents [1]. |
| Bronchial Epithelial Cells | Reduced MUC5AC expression (mucus hypersecretion); improved ciliary function; potential activation of CFTR for epithelial rehydration [1]. | In vitro studies on human airway epithelial cells [1]. |
For researchers aiming to investigate PDE4 inhibition, the following established models provide robust methodological frameworks.
This compound represents a well-characterized and potent PDE4 inhibitor. Its defined mechanism and high potency make it both a valuable therapeutic agent and a reference compound for ongoing research into novel PDE4-targeting drugs.
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor with significant anti-inflammatory properties that has been developed for multiple therapeutic applications. Originally approved for oral administration in chronic obstructive pulmonary disease (COPD), this compound has more recently been formulated as a topical cream for dermatological conditions including plaque psoriasis and seborrheic dermatitis. The molecule is chemically designated as a benzamide derivative with molecular weight of 403.21 g/mol for the parent compound and 419.21 g/mol for its active metabolite, this compound N-oxide [1]. This compound exhibits relatively low solubility (0.5 μg/mL at pH 7.4) and high permeability, with a measured apparent permeability (Papp) of 0.01 × 10⁻⁵ cm/s [1]. The partition coefficient (LogP) has been optimized to 3.5 for this compound and 2.6 for the N-oxide metabolite in PBPK modeling, reflecting moderate lipophilicity that supports both oral absorption and tissue penetration [1].
The drug substance exists as a non-hygroscopic, white to off-white powder that is structurally stable under recommended storage conditions. From a pharmacodynamic perspective, this compound demonstrates high potency for PDE4 inhibition, with estimates suggesting it is approximately 25 to >300 times more potent than other PDE4 inhibitors like apremilast or crisaborole [2]. This comprehensive review examines the pharmacokinetic and metabolic characteristics of this compound, providing technical data relevant to researchers and drug development professionals working with this compound.
This compound exhibits favorable absorption characteristics following oral administration:
Table 1: Key pharmacokinetic parameters of this compound and this compound N-oxide after oral administration
| Parameter | This compound | This compound N-oxide |
|---|---|---|
| Tmax (h) | 0.25-2.0 | 4-8 |
| Effective t½ (h) | 17-31 (median 17) | ~30 |
| Accumulation index (Rac) | ~1.63 | 3.20 |
| Fraction unbound (fup) | 0.011 | 0.034 |
| Blood/Plasma ratio (Rbp) | 0.73 | 0.62 |
| Apparent volume of distribution (L) | ~280 | - |
Table 2: Steady-state exposure parameters following multiple dosing of this compound 0.5 mg once daily
| Matrix | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) | Ctrough (ng/mL) |
|---|---|---|---|---|
| Plasma (DERMIS-1) | This compound | - | - | 1.78 |
| This compound N-oxide | - | - | 9.86 | |
| Plasma (DERMIS-2) | This compound | - | - | 1.72 |
| This compound N-oxide | - | - | 10.2 |
The effective half-life supports once-daily dosing, with steady-state plasma concentrations achieved within 4 days for this compound and 6 days for this compound N-oxide [4]. The accumulation index is approximately 1.63 for this compound and 3.20 for this compound N-oxide after 11 days of once-daily dosing [3]. Following multiple dosing of oral this compound 500 μg in healthy volunteers, the peak plasma concentration (Cmax) reaches 6.01 ng/mL, with approximately 6% higher exposure observed in COPD patients [2]. The peak-to-trough ratio after oral administration exceeds 10, indicating significant fluctuation in plasma concentrations over the dosing interval [2].
This compound and its metabolite demonstrate extensive tissue distribution, a key consideration for their pharmacological effects in both pulmonary and dermatological applications:
The tissue distribution was characterized using a physiologically-based pharmacokinetic (PBPK) model that implemented Rodgers and Rowland methods for predicting partition coefficients [1]. The model optimized the interstitial-to-plasma partition coefficient (KIns,p) scale to 5.0 to better describe the observed tissue distribution patterns. This extensive tissue distribution is particularly relevant for topical applications, where high cutaneous concentrations coupled with low systemic exposure contribute to the favorable therapeutic index of this compound in dermatological formulations.
This compound undergoes extensive metabolism through cytochrome P450-mediated pathways and subsequent conjugation reactions:
The following diagram illustrates the major metabolic pathways and pharmacokinetic characteristics of this compound:
Figure 1: this compound Metabolic Pathways and PK Characteristics
The metabolism of this compound follows Michaelis-Menten kinetics, with intrinsic clearance values optimized in PBPK modeling to reflect observed human pharmacokinetics:
Table 3: Enzyme kinetic parameters for this compound metabolism
| Enzyme | CLint,u (μL/min/mg) | ISEF Value | Expression (pmol/mg protein) |
|---|---|---|---|
| CYP3A4 | 0.90/0.55* | 0.33 | 137 |
| CYP1A2 | 0.55/0.33* | 0.39 | 52 |
Note: *Values represent differential clearance in healthy volunteers/COPD patients
The unbound intrinsic clearance (CLint,u) was calculated using the equation: CLint,u = Enzᵢ × ISEFᵢ × expressionᵢ, where Enzᵢ represents the metabolic rate, ISEF is the intersystem extrapolation factor, and expressionᵢ represents the enzyme abundance [1]. The metabolic rate (Enzᵢ) was itself estimated using Michaelis-Menten kinetics: Enzᵢ = Vmax/(Km + Cᵢ), where Vmax is the maximal rate of metabolism, Km is the Michaelis-Menten constant, and Cᵢ is the unbound this compound concentration [1]. These parameters were incorporated into a whole-body PBPK model that accurately predicted this compound exposure in both healthy volunteers and COPD patients.
This compound and its metabolites are eliminated through multiple pathways, with metabolism representing the primary clearance mechanism:
The relationship between intrinsic clearance and plasma clearance can be expressed mathematically as: CLP = Rbp × Q × CLint,u/(CLint,u + Q/(Rbp × fup)), where Rbp is the blood/plasma concentration ratio, Q is tissue blood flow (average 90 L/h in humans), and fup is the fraction of unbound drug in plasma [1]. This equation highlights the interplay between metabolic clearance, protein binding, and perfusion limitations in determining the overall elimination kinetics of this compound.
The pharmacokinetic profile of this compound differs significantly between oral and topical formulations:
Table 4: Comparison of this compound pharmacokinetics following oral vs. topical administration
| Parameter | Oral Administration | Topical Administration |
|---|---|---|
| Bioavailability | ~79% | 1.5% |
| Tmax (h) | 0.25-2.0 | Not specified (flat profile) |
| Peak-to-trough ratio | >10 | 1.2 |
| Half-life (days) | 0.7-1.3 | 4.0 (ROF), 4.6 (N-oxide) |
| Metabolite/Parent ratio | 12.4:1 | 8:1 |
| Skin-to-plasma ratio | Not applicable | 61.8-126:1 |
Following topical administration, the plasma concentration-time curve is characteristically flat, reflecting slow release from skin reservoirs [2]. The terminal half-life is substantially longer after topical administration (4.0 days for this compound and 4.6 days for this compound N-oxide) compared to oral dosing, consistent with formation of a cutaneous reservoir that slowly releases the drug into systemic circulation [2]. This reservoir effect contributes to the sustained pharmacological activity observed with once-daily application of topical this compound formulations.
Population PK analyses have identified strategies to optimize this compound dosing in clinical practice:
The population PK model adequately characterized average plasma concentrations and variability from 1238 patients across clinical trials [4]. Modeling data predicted that patients receiving the 250 μg up-titration regimen had significantly lower discontinuation rates and longer time to discontinuation compared with those starting immediately at 500 μg once daily (p = 0.0014) [4].
This compound is susceptible to clinically significant drug-drug interactions when co-administered with modulators of CYP3A4 and CYP1A2 activity:
Table 5: Predicted drug-drug interaction effects with this compound based on PBPK modeling
| Perpetrator Drug | Mechanism | Effect on this compound | Clinical Recommendation |
|---|---|---|---|
| Ketoconazole, Itraconazole | CYP3A4 strong inhibition | Increased ROF exposure | Reduce to half-dosage or use with caution |
| Fluvoxamine | Dual CYP3A4/1A2 inhibition | Increased ROF exposure | Reduce to half-dosage or use with caution |
| Cimetidine, Enoxacin, Fluconazole | Moderate inhibition | Moderately increased ROF exposure | Use with caution |
| Rifampicin, Efavirenz | CYP3A4 induction | Decreased ROF exposure (Cmax ratio: 0.63 vs 0.19 observed) | Avoid co-administration |
| Rifampicin | CYP3A4 strong induction | Markedly reduced exposure | Avoid co-administration |
In DDI simulations, most predicted ratios closely matched observed ratios except for peak concentration ratios of this compound with rifampicin (prediction: 0.63 vs. observation: 0.19) and with cimetidine (prediction: 1.07 vs. observation: 1.85) [1]. The PBPK model suggested that co-administration with moderate inhibitors (cimetidine, enoxacin, and fluconazole) warrants caution, while strong CYP3A4 inhibitors (ketoconazole and itraconazole) or dual CYP3A4/1A2 inhibitors (fluvoxamine) may necessitate dose reduction to half-dosage [1]. Co-administration with CYP3A4 strong or moderate inducers (rifampicin, efavirenz) should be avoided due to significant reduction in this compound exposure and potential loss of efficacy [1].
The quantification of this compound and its metabolites in biological matrices employs sophisticated analytical techniques:
The following diagram illustrates the experimental workflow for pharmacokinetic studies of this compound:
Figure 2: Experimental Workflow for this compound PK Studies
The physiologically-based pharmacokinetic (PBPK) model for this compound incorporates several key elements:
The PBPK model has been successfully developed and validated based on four clinical PK studies and five clinical DDI studies [1]. In PK simulations, every ratio of prediction to observation for PK parameters fell within the range of 0.7 to 1.5, demonstrating good predictive performance [1]. This model provides a valuable tool for simulating and predicting the pharmacokinetics of this compound in humans and evaluating the possibility of clinical PK-based DDIs.
Roflumilast N-oxide is the primary active metabolite of this compound, an oral, selective phosphodiesterase-4 (PDE4) inhibitor approved for reducing the risk of exacerbations in severe Chronic Obstructive Pulmonary Disease (COPD). The pharmacological activity of orally administered this compound in humans is substantially attributed to this compound N-oxide, which accounts for approximately 90% of the total PDE4 inhibitory activity due to its significantly higher systemic exposure compared to the parent drug. Following a single oral dose of this compound 500 mcg, the plasma half-life of this compound N-oxide is approximately 30 hours, notably longer than the 17-hour half-life of the parent compound, contributing to its sustained therapeutic activity [1].
The formation of this compound N-oxide is mediated primarily through hepatic metabolism via cytochrome P450 enzymes CYP3A4 and CYP1A2 [1]. While this compound N-oxide is less potent than its parent drug in regards to PDE4 inhibition, its plasma AUC is approximately 10-fold greater, making it a major contributor to the overall pharmacological effect [1]. Both this compound and its N-oxide metabolite are highly protein-bound in plasma (99% and 97%, respectively) and are selectively distributed to target tissues [1]. The primary route of elimination for this compound N-oxide is renal excretion, accounting for approximately 70% of the administered dose [1].
Table 1: Fundamental Pharmacokinetic Parameters of this compound N-Oxide
| Parameter | Value | Conditions / Notes |
|---|---|---|
| Half-life (t½) | 30 hours | Following oral administration of parent drug [1] |
| Formation Enzymes | CYP3A4, CYP1A2 | Hepatic metabolism [1] |
| Relative Potency | Less potent than this compound | Approximately 3-fold less potent PDE4 inhibitor [2] |
| Protein Binding | 97% | Extensive plasma protein binding [1] |
| Route of Elimination | Primarily renal | 70% excreted in urine as this compound N-oxide [1] |
This compound N-oxide functions as a highly selective PDE4 inhibitor, binding to the catalytic site of the enzyme and preventing the hydrolysis of intracellular cyclic adenosine monophosphate (cAMP). This inhibition leads to the accumulation of cAMP within inflammatory and structural cells, which in turn activates protein kinase A (PKA) and subsequent downstream signaling pathways. The specific mechanism is characterized by the following sequence of events:
The therapeutic effects of this compound N-oxide in COPD are primarily attributed to this anti-inflammatory mechanism, which reduces the frequency of exacerbations by mitigating the chronic inflammation that characterizes the disease [1].
The increase in intracellular cAMP levels induced by this compound N-oxide translates into several specific cellular effects that underlie its therapeutic benefits in inflammatory diseases such as COPD and psoriasis. In airway epithelial cells, this compound N-oxide has been demonstrated to prevent cytokine secretion induced by combined cigarette smoke extract (CSE) and lipopolysaccharide (LPS) exposure, a model of COPD exacerbations. Specifically, it significantly reduces the production of key chemokines including IL-8/CXCL8, MCP-1/CCL2, and Gro-α/CXCL1 [3] [4].
Furthermore, this compound N-oxide has been shown to improve ciliary motility in differentiated human bronchial epithelial cells. It concentration-dependently triggers a rapid and persistent increase in ciliary beat frequency (CBF) and reverses the decrease in CBF following CSE exposure. This effect is mediated through the cAMP/PKA pathway, which phosphorylates dynein light chains, essential components of the ciliary axoneme [5]. Additionally, long-term incubation with this compound N-oxide prevents the loss of the ciliated cell phenotype and the compromised expression of ciliated cell markers (Foxj1 and Dnai2) induced by CSE, while also reversing the enhanced release of IL-13, a cytokine known to diminish the proportion of ciliated cells [5].
Diagram 1: this compound N-oxide (RNO) inhibits PDE4, leading to cAMP accumulation and PKA activation, which results in downstream anti-inflammatory and cilio-protective effects.
Substantial experimental evidence from cellular models demonstrates the multifaceted anti-inflammatory and protective effects of this compound N-oxide in the context of respiratory diseases. The following table summarizes the key experimental findings and their biological significance from peer-reviewed studies:
Table 2: Summary of Key Experimental Findings for this compound N-Oxide
| Experimental Model | Treatment Conditions | Key Findings | Biological Significance |
|---|---|---|---|
| A549 Alveolar Epithelial Cells [3] [4] | RNO (1 nM - 1 µM) + PGE2 (10 nM), 2h pre-treatment, then CSE (2-4%) + LPS (0.1 µg/ml) | RNO + PGE2 reduced CSE+LPS-induced IL-8/CXCL8, MCP-1/CCL2, Gro-α/CXCL1 via ERK1/2 & JAK/STAT inhibition. | Mitigates exacerbated inflammatory response in a model combining smoke exposure and bacterial trigger. |
| Differentiated Human Bronchial Epithelial Cells (Air-Liquid Interface) [5] | RNO (concentration-dependent), with CSE exposure. | RNO increased CBF, reversed CSE-induced CBF reduction, prevented loss of ciliated cells & markers (Foxj1, Dnai2). | Protects mucociliary clearance mechanism, a critical innate defense system compromised in COPD. |
| A549 Cells & Neutrophil Elastase Model [6] | RNO associated with PGE2. | Prevented neutrophil elastase-induced chemokine production. | Counters a key destructive protease and inflammatory mediator in COPD pathophysiology. |
The protocol for evaluating the effects of this compound N-oxide on chemokine secretion in airway epithelial cells, as detailed by Victoni et al. (2014), provides a robust model for studying COPD exacerbation mechanisms [3] [4].
Diagram 2: Experimental workflow for assessing RNO effects on cytokine secretion in A549 cells exposed to CSE and LPS.
The pharmacokinetics of this compound N-oxide have been extensively characterized through population pharmacokinetic modeling, which has identified several clinically relevant covariates that influence its exposure. When administered orally as the parent drug this compound, the total PDE4 inhibitory activity (tPDE4i) concept is used to estimate the combined inhibition of PDE4 by this compound and its active metabolite. Population modeling indicates that compared with a reference population (male, non-smoking, White, healthy, 40-year-old subjects), the relative geometric mean tPDE4i was:
Drug interaction studies have demonstrated that coadministration of this compound with strong cytochrome P450 enzyme inducers (e.g., rifampicin, phenobarbital, carbamazepine, phenytoin) is not recommended as it resulted in a reduction in total PDE4 inhibitory activity by about 60%, potentially reducing therapeutic efficacy [8] [9]. Conversely, inhibitors of CYP3A4 and/or CYP1A2 (e.g., fluvoxamine, cimetidine, enoxacin, erythromycin, ketoconazole) increase this compound and this compound N-oxide systemic exposure, which may result in increased adverse reactions [8] [10] [9].
Table 3: Quantitative Systemic Exposure and Activity Relationships
| Parameter / Scenario | Value / Effect | Context / Comparative Population |
|---|---|---|
| Relative tPDE4i in COPD Patients | +12.6% | Versus healthy reference population [7] |
| Relative tPDE4i in Smokers | -19.1% | Versus non-smokers [7] |
| Effect of Rifampicin (CYP Inducer) | ~60% reduction in tPDE4i | Not recommended for co-administration [8] [9] |
| Effect of Fluvoxamine (CYP1A2/2C19/3A4 Inhibitor) | +59% increase in tPDE4i | Use with caution; weigh risks vs benefits [9] |
| Probability of Diarrhea (AE) | 13.0% | At population geometric mean tPDE4i [7] |
Recent developments with topical formulations of this compound (cream and foam) for dermatological conditions such as plaque psoriasis and seborrheic dermatitis have revealed a distinct pharmacokinetic profile for this compound N-oxide when administered via this route. Following topical administration of this compound cream 0.3%, the mean systemic exposure for this compound N-oxide in adults was 628 ± 648 h∙ng/mL, which was approximately eightfold higher than this compound concentrations [1] [2]. The bioavailability of this compound cream 0.3% after topical administration was only 1.5%, resulting in a flat plasma concentration-time curve with a peak-to-trough ratio of 1.2, significantly lower than the ratio greater than 10 observed with oral dosing [2].
Critical data from phase I-III studies demonstrated that topical application results in high skin concentrations of this compound, which were on average 126-fold and 61.8-fold higher than corresponding mean plasma trough concentrations following administration of this compound cream 0.15% and 0.5%, respectively [2]. Importantly, this compound N-oxide was quantifiable in only one skin sample, indicating no significant conversion to the N-oxide metabolite in the skin and suggesting that PDE4 inhibition in the skin is primarily due to the parent drug [2]. The elimination half-life of this compound and this compound N-oxide following topical administration was approximately 4.0 days and 4.6 days, respectively, significantly longer than after oral administration, consistent with reservoir formation and retention of drug in the stratum corneum [2].
The cAMP (cyclic adenosine 3',5'-monophosphate) signaling pathway is a fundamental system that relays extracellular signals to elicit intracellular responses, regulating processes like metabolism, secretion, muscle contraction, and gene transcription [1]. Phosphodiesterase 4 (PDE4) is a critical regulator of this pathway, belonging to a superfamily of 11 PDE families (PDE1-PDE11) [2] [3]. It specifically hydrolyzes and inactivates cAMP, thereby shaping the amplitude, duration, and localization of cAMP signals within the cell [4] [3].
The PDE4 family is the largest among the cAMP-specific PDEs and is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), yielding over 25 different protein isoforms through alternative splicing [2] [5]. These isoforms are categorized by size into long, short, and super-short forms, defined by the presence or absence of unique upstream conserved regions (UCR1 and UCR2) that regulate their activity [2] [4].
A key feature of PDE4 is its sophisticated feedback regulation, primarily through phosphorylation by other enzymes:
This complex regulation allows PDE4 to exert precise, spatiotemporal control over cAMP signaling microdomains, which is crucial for cellular functions [4].
Inhibiting PDE4 increases intracellular cAMP levels, leading to the activation of effector proteins like Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). This results in broad anti-inflammatory, immunomodulatory, and cognitive-enhancing effects [2] [6] [3]. The table below summarizes approved PDE4 inhibitors and their clinical applications.
| Inhibitor | Key Clinical Applications | Remarks / Common Adverse Effects |
|---|---|---|
| Roflumilast [2] [3] | Severe COPD & Asthma [2] [3] | Diarrhea, nausea, headache, weight loss [3]. |
| Apremilast [2] [3] | Psoriatic Arthritis, Plaque Psoriasis [2] [3] | Nausea, diarrhea, headache, weight loss, depression [3]. |
| Crisaborole [2] [3] | Atopic Dermatitis (Topical) [2] [3] | Minimal systemic absorption; reduced risk of gastrointestinal effects [3]. |
| Rolipram [2] [3] | First-generation inhibitor (primarily for research) [2] [3] | Proof-of-concept; narrow therapeutic window (nausea, vomiting) [2] [3]. |
PDE4 inhibitors show promise beyond currently approved uses, with ongoing research in:
A significant challenge in developing systemically administered PDE4 inhibitors is their narrow therapeutic window, often leading to dose-limiting adverse effects like nausea, vomiting, and diarrhea [2] [3]. Strategies to overcome this include developing topical formulations (e.g., Crisaborole) and researching isoform-selective inhibitors to target specific PDE4 subtypes responsible for therapeutic effects while avoiding those linked to side effects [4] [6] [3].
This classical method is used to study the effect of PDE inhibitors on isolated tissue contractility.
Computational models are powerful for simulating the complex, non-linear feedback mechanisms within the cAMP/PDE4 pathway, which are difficult to investigate purely experimentally [4].
The core mechanism of PDE4 inhibition revolves around elevating cAMP levels, which activates two main effector pathways: PKA and Epac. The following diagram illustrates the major downstream effects of this activation across different cell types in the Central Nervous System (CNS), based on data from [8].
This multifaceted mechanism underpins the therapeutic potential of PDE4 inhibitors across a wide spectrum of diseases.
| Parameter | Roflumilast (Oral) | This compound N-oxide (Oral, Metabolite) | This compound (Topical Cream) | This compound N-oxide (Topical Cream) |
|---|---|---|---|---|
| Bioavailability | ~79% [1] | - | ~1.5% [2] [3] | - |
| Time to Peak Concentration (T~max~) | Median: 1 hour (range: 0.5–2 hours) [1] Mean: 0.25–2.0 hours [4] | 8 hours (range: 4–13 hours) [1] | Flat concentration-time curve; peak-to-trough ratio of 1.2 [2] [3] | - | | Elimination Half-Life (t~½~) | Mean: 17 hours [5] [1] Reported Range: 19.7–20.9 hours [4] | Mean: 30 hours [5] [1] Reported Range: 23.2–26.2 hours [4] | Mean: 4.0 days (~96 hours) [2] [3] | Mean: 4.6 days (~110 hours) [2] [3] | | Protein Binding | 99% [5] [1] | 97% [1] | - | - | | Primary Clearance Mechanism | Hepatic metabolism via CYP3A4 and CYP1A4 [5] [1] | - | - | - | | Apparent Clearance (CL/F) | 9.6 L/h [1] | - | - | - | | Steady State | Reached in ~4 days [1] | Reached in ~6 days [1] | Reached by Day 15 [2] [3] | - | | Accumulation Index (R~ac~) | - | - | ~1.63 (at steady state) [4] | ~3.20 (at steady state) [4] |
This compound is cleared from the body primarily via hepatic metabolism.
The following diagram illustrates the metabolic pathway and key pharmacokinetic properties of orally administered this compound.
> The metabolic pathway and key pharmacokinetic properties of oral this compound.
The data in the summary tables were derived from rigorous clinical trials. Below is a detailed methodology from a representative study investigating the pharmacokinetics of single and multiple oral doses in healthy Chinese subjects [4].
The formulation of this compound significantly alters its pharmacokinetic profile, which in turn impacts its safety and application.
Roflumilast is an oral, once-daily selective phosphodiesterase-4 (PDE4) inhibitor approved for reducing exacerbation risk in patients with severe chronic obstructive pulmonary disease (COPD) associated with chronic bronchitis and a history of exacerbations. As a novel anti-inflammatory agent targeting the underlying inflammatory processes in COPD, this compound represents an important addition to therapeutic options beyond bronchodilation. Understanding its metabolic fate is crucial for optimizing clinical use and predicting drug-drug interactions (DDIs) in poly-medicated COPD patients.
The metabolic profile of this compound is characterized by extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP1A2 identified as the principal isoforms responsible for its biotransformation [1]. The primary metabolic pathway involves N-oxidation to form this compound N-oxide, which is not only the major circulating metabolite but also exhibits comparable pharmacological activity to the parent drug. In fact, this compound N-oxide contributes approximately 90% of the total PDE4 inhibitory activity in vivo, despite this compound itself being a potent PDE4 inhibitor [2]. This metabolite demonstrates a 10-fold higher plasma exposure compared to the parent drug and has an extended half-life of approximately 27 hours, contributing significantly to the overall therapeutic effect [3].
The following diagram illustrates the primary metabolic pathway and key pharmacokinetic properties of this compound:
Figure 1: Primary Metabolic Pathway and Pharmacological Activity of this compound
This compound undergoes extensive metabolism in the liver, with CYP3A4 and CYP1A2 mediating the formation of its active metabolite, this compound N-oxide. Quantitative assessment of enzyme contributions reveals that CYP3A4 is responsible for approximately 78% of this compound metabolism, while CYP1A2 accounts for about 20% [4]. The remaining fractional metabolism involves other pathways, including potential contributions from CYP2C19 and extrahepatic CYP1A1.
Recent physiologically-based pharmacokinetic (PBPK) modeling has provided detailed insights into the enzyme-specific kinetic parameters for this compound metabolism. The intrinsic clearance values (CLint,u) were optimized to 0.90 μL/min/pmol for CYP3A4 and 0.55 μL/min/pmol for CYP1A2, reflecting the greater contribution of CYP3A4 to overall clearance [4]. For the N-oxide metabolite, CYP3A4-mediated clearance was estimated at 0.010 μL/min/pmol, with an additional non-CYP clearance of 0.10 μL/min/pmol.
Table 1: Enzyme Kinetic Parameters for this compound Metabolism
| Parameter | CYP3A4 | CYP1A2 | Source/Notes |
|---|---|---|---|
| Metabolism Contribution | 78% | 20% | Based on HLM metabolism data [4] |
| CLint,u (μL/min/pmol) | 0.90 | 0.55 | Optimized in PBPK model [4] |
| Vmax (ROF → ROF N-oxide) | Not specified | Not specified | Values available from literature [5] |
| Fraction Unbound (fup) | 0.011 | 0.011 | [5] |
| ROF N-oxide CYP3A4 CLint,u | 0.010 μL/min/pmol | - | [4] |
This compound demonstrates favorable pharmacokinetic properties for once-daily dosing. After oral administration, this compound is rapidly absorbed with an absolute bioavailability of approximately 80% [6]. Peak plasma concentrations (Cmax) of this compound are achieved in about 1 hour (range: 0.5-2 hours), while this compound N-oxide reaches peak concentrations at approximately 8 hours (range: 4-13 hours) due to its formation-rate limited pharmacokinetics [6].
Steady-state concentrations are achieved after approximately 4 days for this compound and 6 days for the N-oxide metabolite. The prolonged half-life of this compound N-oxide (about 27 hours) compared to the parent drug (17 hours) contributes to the sustained PDE4 inhibitory activity throughout the dosing interval [3]. Both this compound and its metabolite exhibit linear pharmacokinetics with dose-proportional exposure over the therapeutic range.
Table 2: Pharmacokinetic Parameters of this compound and this compound N-oxide
| Parameter | This compound | This compound N-oxide | Comments |
|---|---|---|---|
| Bioavailability | ~80% | - | [6] |
| Tmax | ~1 hour (0.5-2 hours) | ~8 hours (4-13 hours) | [6] |
| t1/2 | ~17 hours | ~27 hours | [3] |
| Time to Steady State | ~4 days | ~6 days | [6] |
| Protein Binding | ~99% | - | [7] |
| Fraction Unbound (fup) | 0.011 | 0.034 | [5] |
| Vd/F | Not specified | Not specified | - |
| AUC Ratio (Metabolite/Parent) | - | ~10:1 | [3] |
Drug-drug interactions with this compound primarily occur through modulation of CYP3A4 and CYP1A2 activities, which can significantly alter the pharmacokinetics of both this compound and its active metabolite. The clinical relevance of these interactions stems from the narrow therapeutic index and concentration-dependent adverse effects of this compound, including gastrointestinal disturbances, weight loss, and psychiatric effects.
The dual metabolic pathway of this compound provides some protection against dramatic exposure changes when only one pathway is inhibited. However, simultaneous inhibition of both CYP3A4 and CYP1A2 can lead to substantial increases in this compound exposure, potentially exacerbating dose-related adverse effects. Conversely, induction of these enzymes, particularly CYP3A4, can significantly reduce the exposure to both this compound and its active metabolite, potentially compromising therapeutic efficacy [3].
Clinical studies and PBPK modeling have quantified the magnitude of interactions between this compound and various CYP modulators. The most pronounced interactions occur with strong CYP inducers such as rifampicin, which reduces this compound AUC by 80% and total PDE4 inhibitory activity by 58% [3]. Among inhibitors, the strongest interactions are observed with dual CYP3A4/CYP1A2 inhibitors such as fluvoxamine, which increases this compound exposure by 2.5-fold.
Table 3: Clinical Drug-Drug Interaction Data for this compound
| Perpetrator Drug | Mechanism | Effect on ROF AUC | Effect on ROF N-oxide AUC | Clinical Recommendation |
|---|---|---|---|---|
| Rifampicin | CYP3A4/CYP1A2 inducer | ↓80% | ↓56% | Avoid concomitant use [8] [3] |
| Fluvoxamine | Dual CYP3A4/CYP1A2 inhibitor | ↑~250% | ↑~50% | Reduce dose or use with caution [5] [6] |
| Ketoconazole | Strong CYP3A4 inhibitor | ↑~100% | ↓Cmax, ↑AUC | Use with caution [8] [6] |
| Erythromycin | CYP3A4 inhibitor | ↑~100% | ↓Cmax, ↑AUC | Use with caution [6] |
| Cimetidine | CYP1A2 inhibitor | ↑Cmax and AUC | ↓Cmax, ↑AUC | Use with caution [6] |
| Enoxacin | CYP1A2 inhibitor | ↑Cmax and AUC | ↓Cmax, ↑AUC | Use with caution [6] |
| Oral Contraceptives | Interaction mechanism not fully defined | ↑Cmax and AUC | ↓Cmax, ↑AUC | Use with caution [6] |
Based on comprehensive DDI studies, perpetrators can be categorized into distinct risk classes requiring specific management strategies [5] [8]:
Avoid Concomitant Use: Strong CYP3A4 inducers including rifampicin, phenobarbital, carbamazepine, and phenytoin significantly reduce this compound exposure and therapeutic efficacy. These combinations are not recommended.
Dose Adjustment or Extreme Caution: Strong CYP3A4 inhibitors (ketoconazole, itraconazole) and dual CYP3A4/CYP1A2 inhibitors (fluvoxamine) may require dose reduction to half the normal dosage or careful risk-benefit assessment.
Use with Caution: Moderate inhibitors including cimetidine, enoxacin, and fluconazole may increase this compound exposure, necessitating heightened monitoring for adverse effects.
No Significant Interaction: Several drugs commonly used in COPD patients including salbutamol (albuterol), formoterol, budesonide, theophylline, montelukast, digoxin, warfarin, sildenafil, and midazolam demonstrate no clinically important pharmacokinetic interactions with this compound.
Characterization of the enzymes responsible for this compound metabolism employed comprehensive in vitro methodologies using human liver microsomes (HLM) and recombinant CYP enzymes. The experimental workflow typically involved:
These studies confirmed that CYP3A4 and CYP1A2 are the principal enzymes responsible for this compound metabolism, with minimal contributions from other CYP isoforms [1] [2].
The recent development of a physiologically-based pharmacokinetic (PBPK) model for this compound provides a sophisticated tool for predicting complex DDIs [5] [4]. The model development process involved:
The PBPK model successfully predicted most DDIs, with the exception of rifampicin's effect on this compound Cmax (prediction: 0.63 vs. observation: 0.19) and cimetidine's effect on this compound Cmax (prediction: 1.07 vs. observation: 1.85) [4].
The clinical significance of identified interactions was confirmed through formal drug interaction studies following regulatory guidance. A typical study design exemplified by the rifampicin-roflumilast interaction study included [3]:
This robust study design allowed quantitative assessment of the interaction magnitude, revealing that rifampicin reduced total PDE4 inhibitory activity by 58%, potentially compromising this compound efficacy [3].
The unique metabolic profile of this compound necessitates special consideration in specific patient populations:
Hepatic Impairment: Patients with mild hepatic impairment (Child-Pugh A) demonstrate 51% and 24% higher AUC values for this compound and this compound N-oxide, respectively. This compound is contraindicated in moderate to severe hepatic impairment (Child-Pugh B or C) due to significantly increased drug exposure [8] [6].
Renal Impairment: No dosage adjustment is necessary in renal impairment, as renal excretion represents a minor elimination pathway for both this compound and its metabolite [6].
Elderly Patients: Geriatric patients exhibit 27% and 19% higher AUC values for this compound and this compound N-oxide, respectively, but these increases are not considered clinically significant enough to warrant dose adjustment [6].
Gender Considerations: Women demonstrate 39% and 33% higher AUC values for this compound and this compound N-oxide, respectively, but no dose adjustment is recommended based solely on gender [6].
Based on the comprehensive understanding of this compound metabolism and interaction potential, the following clinical management strategies are recommended:
Screening for Comedications: Before initiating this compound, carefully review all concomitant medications, including over-the-counter products and herbal supplements, for potential interaction risk.
Therapeutic Drug Monitoring: While routine therapeutic drug monitoring is not standard practice for this compound, clinicians should vigilantly monitor for both efficacy endpoints (exacerbation reduction) and safety parameters (weight loss, psychiatric symptoms) when initiating therapy or adding interacting drugs.
Dose Adjustment Strategies: For patients requiring concomitant use of strong CYP3A4 inhibitors or dual inhibitors, consider initiating therapy at a reduced dose (250 mcg once daily) with careful titration based on tolerability, or more frequent monitoring for adverse effects.
Patient Education: Counsel patients to report any new medications prescribed by other providers and to be alert for emerging adverse effects such as weight loss, mood changes, or gastrointestinal disturbances.
The table below summarizes the key pharmacokinetic parameters of orally administered and topical roflumilast, highlighting the significant differences in systemic exposure between the two routes of administration.
| Parameter | Oral this compound (500 mcg) | Topical this compound Cream (0.3%) |
|---|---|---|
| Absolute Bioavailability | ~80% [1] [2] | ~1.5% [3] |
| Time to Cmax (Tmax) | 0.5 - 2 hours (fasted) [1] [2] | Flat concentration-time curve [3] |
| Peak-to-Trough Ratio | >10 [3] | 1.2 [3] |
| Apparent Terminal Half-Life (t½) | this compound: 17 hours this compound N-oxide: 30 hours [1] [2] | this compound: ~4 days (96 hours) this compound N-oxide: ~4.6 days (110 hours) [3] | | Protein Binding | this compound: ~99% this compound N-oxide: ~97% [1] [2] | Information not specific to topical form in sources | | Active Metabolite | this compound N-oxide (systemic exposure ~10-12x greater than parent) [3] [1] | this compound N-oxide (plasma concentrations ~8x higher than parent) [3] | | Route of Elimination | Primarily renal (70% as this compound N-oxide) [1] | Information not specific to topical form in sources |
This compound is metabolized primarily in the liver and has a specific distribution profile that differs significantly between oral and topical administration.
The following diagram illustrates the primary metabolic pathway and key distribution characteristics of this compound.
Diagram 1: this compound metabolic pathway and distribution following oral or topical administration. Topical application creates a skin reservoir with high local drug concentration and low systemic exposure.
The data presented is derived from standardized clinical trial protocols.
The distinct pharmacokinetic profiles of oral and topical this compound directly impact their clinical utility and safety.
Roflumilast represents a significant advancement in the therapeutic targeting of inflammatory pathways, standing as the first selective phosphodiesterase-4 (PDE4) inhibitor approved for clinical use. This whitepaper provides a comprehensive technical analysis of this compound's pharmacology, molecular mechanisms, and therapeutic applications for researchers and drug development professionals. This compound functions as a novel anti-inflammatory agent with a distinct mechanism of action from traditional corticosteroids, primarily through its inhibition of the PDE4 enzyme, which hydrolyzes and inactivates cyclic adenosine monophosphate (cAMP). The resulting elevation of intracellular cAMP levels produces broad anti-inflammatory effects across multiple immune and structural cells, positioning this compound as a valuable therapeutic option for chronic inflammatory conditions ranging from respiratory diseases to dermatological disorders.
Originally developed for severe Chronic Obstructive Pulmonary Disease (COPD), this compound's therapeutic potential has expanded to include asthma, asthma-COPD overlap (ACO), and more recently, inflammatory skin conditions such as plaque psoriasis and atopic dermatitis. The precise targeting of PDE4 isoforms, particularly the PDE4B subtype responsible for anti-inflammatory effects, provides a mechanistic advantage over non-selective phosphodiesterase inhibitors like theophylline, albeit with a distinct side effect profile primarily mediated by PDE4D inhibition. This review synthesizes current scientific evidence from preclinical studies and clinical trials to provide drug development professionals with a thorough understanding of this compound's pharmacological characteristics, validated therapeutic targets, and emerging applications in novel disease domains.
This compound (N-(3,5-dichloropyridin-4-yl)-3-cyclopropylmethoxy-4-difluoromethoxy-benzamide) is a small molecule with empirical formula C₁₇H₁₄Cl₂F₂N₂O₃ and molecular weight of 403.2 g/mol. Its chemical structure incorporates distinct aromatic systems with halogen substitutions that contribute to its high lipophilicity and binding affinity for the PDE4 enzyme active site [1]. The compound exists as a solid at room temperature and demonstrates stability under standard storage conditions, contributing to its favorable pharmaceutical properties for both oral and topical formulations.
Table: Key Pharmacokinetic Parameters of this compound and its Metabolite
| Parameter | This compound | This compound N-oxide |
|---|---|---|
| Bioavailability | ~80% [2] | - |
| Protein Binding | 99% [2] [1] | 97% [2] [1] |
| Time to Peak Concentration | 0.5-2 hours (fasting) [2] | 8 hours (range 4-13) [1] |
| Half-life | 17 hours [2] [1] | 30 hours [2] [1] |
| Volume of Distribution | 2.9 L/kg [2] | - |
| Clearance | 9.6 L/h [2] | - |
| Primary Metabolic Pathways | CYP3A4, CYP1A2 [2] | - |
| Route of Elimination | Primarily renal (70% as this compound N-oxide) [2] | - |
This compound displays favorable oral absorption with high bioavailability and rapid achievement of peak plasma concentrations. The compound undergoes extensive metabolism primarily through cytochrome P450 enzymes CYP3A4 and CYP1A2 to its active metabolite, This compound N-oxide, which demonstrates comparable pharmacological activity to the parent compound [2]. The metabolite exhibits significantly greater systemic exposure (approximately 10-fold higher AUC) compared to the parent drug, contributing substantially to the overall therapeutic effect despite being three-fold less potent in PDE4 inhibition [1]. Both this compound and its metabolite demonstrate extensive plasma protein binding and prolonged elimination half-lives, supporting once-daily dosing regimens. For topical formulations, systemic exposure is significantly reduced compared to oral administration, with this compound concentrations in skin 61-126 times higher than corresponding plasma levels, enabling targeted therapy with minimal systemic effects [3].
The primary mechanism of this compound involves potent and selective inhibition of phosphodiesterase-4 (PDE4), the major cAMP-hydrolyzing enzyme in inflammatory cells [4]. By preventing cAMP degradation, this compound increases intracellular cAMP levels, activating protein kinase A (PKA) and cAMP exchange protein (EPAC) pathways, which subsequently suppress inflammatory mediator release and cellular activation [5] [4]. The compound demonstrates subtype selectivity with higher affinity for PDE4B, which mediates anti-inflammatory effects, and lower affinity for PDE4D, which is associated with adverse effects like nausea and vomiting [5] [1]. This selective targeting represents an optimization over earlier PDE4 inhibitors like rolipram that exhibited more severe side effects.
This compound's mechanism leads to broad anti-inflammatory effects across multiple immune cell types:
Additionally, this compound impacts structural cells including airway smooth muscle cells, fibroblasts, and epithelial cells, reducing contractility, fibrosis, and mucus hypersecretion respectively [4]. The compound also demonstrates synergistic effects with corticosteroids and long-acting β₂-agonists, enhancing glucocorticoid receptor activity and amplifying anti-inflammatory pathways [4].
Table: this compound Efficacy in Major Respiratory Conditions
| Condition | Mechanistic Effects | Clinical Outcomes | Dosing |
|---|---|---|---|
| COPD | Reduces sputum neutrophils (35.5%), eosinophils (50%), lymphocytes (34.8%) [1]; Decreases airway fibrosis and remodeling [5] | Increases FEV₁ by 53.52 mL [5]; Reduces exacerbation risk from 15.5% to 11.9% [5]; Improves St. George's Respiratory Score [5] | 500 μg once daily [2] |
| Asthma | Attenuates allergen-induced early/late phase reactions [4]; Reduces airway hyper-responsiveness [5]; Lowers eosinophil infiltration [4] | Improves morning PEFR dose-dependently [4]; Comparable efficacy to 400 μg beclomethasone on FEV₁ [4] | 250-500 μg once daily [5] |
| ACO | Reduces both eosinophilic and neutrophilic inflammation [5]; Decreases IL-1β, IL-10, nitric oxide [5] | Improves pulmonary ventilation function [5]; Reduces exacerbation frequency [6] | 500 μg once daily [5] |
This compound is approved as an add-on treatment for severe COPD associated with chronic bronchitis and a history of exacerbations [2] [1]. According to GOLD guidelines, it should be considered for patients with more symptoms, high risk of exacerbation, and severe or very severe airflow limitation ("group D" patients) as an addition to standard inhaled therapies [1]. The drug's effectiveness in COPD stems from its ability to target the chronic neutrophilic inflammation characteristic of the disease, with additional benefits on airway remodeling and fibrosis [5] [4].
In asthma, this compound addresses corticosteroid-resistant inflammation and provides particular benefit for patients with neutrophilic phenotypes or severe disease. Its ability to reduce both early and late-phase allergic responses and airway hyper-responsiveness supports its potential as an alternative or adjunctive therapy for patients with suboptimal response to inhaled corticosteroids [4]. For Asthma-COPD Overlap (ACO), which features mixed eosinophilic and neutrophilic inflammation, this compound's broad anti-inflammatory profile targeting both inflammatory pathways makes it particularly suitable, though formal approval for this indication remains limited [5] [6].
The successful development of topical this compound formulations has expanded its therapeutic utility to inflammatory skin conditions. The 0.3% cream formulation received FDA approval for plaque psoriasis, demonstrating high efficacy with favorable safety compared to systemic administration [3]. The drug's mechanism in dermatological conditions involves inhibition of pro-inflammatory mediators in skin, with studies showing significant downregulation of IL-17A, IL-23A, IL-36A, CXCL1, and CXCL8 in psoriatic lesions [7]. Topical application results in high skin concentration with minimal systemic exposure, providing targeted therapy without significant PDE4-related adverse effects [3].
Recent clinical trials have supported expanded dermatological indications, including atopic dermatitis and seborrheic dermatitis. The FDA approved this compound topical foam (0.3%) for seborrheic dermatitis in patients aged nine years and older in December 2023 [2]. The successful translation of this compound to dermatology demonstrates the broader potential of PDE4 inhibition across multiple inflammatory conditions and highlights the importance of formulation development in optimizing therapeutic index.
PDE4 Enzyme Inhibition Assay:
Inflammatory Cell Assays:
COPD/Asthma Animal Models:
Myocardial Injury Model:
RP-HPLC Method for this compound Quantification:
Recent investigations have revealed this compound's potential beyond its approved indications. In myocardial injury protection, this compound demonstrated significant cardioprotective effects in an isoprenaline-induced model through modulation of VEGF/eNOS and cGMP/cAMP/SIRT1 signaling pathways, suggesting potential applications in cardiovascular diseases [8]. The drug exhibited dose-dependent normalization of cardiac injury markers including troponin I, CK-MB, and LDH, while reducing oxidative stress (MDA) and inflammation (TNF-α), and enhancing antioxidant defenses (GSH, TAC) [8].
Research continues to explore this compound's potential in neurological disorders, metabolic diseases, and other inflammatory conditions where PDE4 plays a pathophysiological role. The compound's ability to enhance cognitive function in animal models and reduce neuroinflammation suggests possible applications in neurodegenerative diseases, though clinical evidence remains preliminary. The ongoing expansion of this compound's therapeutic profile illustrates the broad potential of targeted PDE4 inhibition across multiple disease domains with underlying inflammatory components.
Current research focuses on optimizing drug delivery to enhance therapeutic index. Nanoparticle formulations of this compound have been developed to improve bioavailability and reduce dosing frequency, with validated RP-HPLC methods confirming successful drug loading and release profiles [9]. Topical formulations represent a significant advancement, achieving high local concentrations with minimal systemic exposure – studies demonstrate skin-to-plasma concentration ratios of 61-126:1, enabling potent local effects while avoiding PDE4-related adverse effects [3].
Combination therapies represent another promising direction. This compound demonstrates synergistic effects with corticosteroids, enhancing glucocorticoid receptor activity and transcription of glucocorticoid-dependent genes [4]. Similarly, complementary mechanisms with long-acting β₂-agonils produce enhanced anti-inflammatory and bronchodilatory effects, supporting fixed-dose combination development [4]. These approaches aim to maximize clinical efficacy while minimizing dose-related side effects through targeted delivery and complementary mechanisms of action.
This compound represents a significant achievement in targeted anti-inflammatory therapy, leveraging specific PDE4 inhibition to address unmet needs in chronic inflammatory diseases. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy across multiple conditions position it as a valuable therapeutic option with expanding clinical applications. The development of topical formulations has successfully extended its utility to dermatology while minimizing systemic exposure, illustrating the importance of delivery optimization in maximizing therapeutic index.
The table below summarizes the chromatographic conditions from various studies for easy comparison:
| Method Purpose | Mobile Phase Composition (v/v) | Column & Dimensions | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (μg/mL) | Run Time (min) | Key Attributes |
|---|---|---|---|---|---|---|---|
| Assay & Content Uniformity [1] [2] | 10 mM Sodium Dihydrogen Phosphate Buffer : Acetonitrile (45:55) | Accucore C18 (150 mm x 4.6 mm, 4 μm) | 1.0 | 215 | 5.02 - 40.17 | 5 | Short run time, high throughput |
| Stability-Indicating Assay [3] [4] | 0.0065 M Ammonium Acetate (pH 6.3) : Methanol : Acetonitrile (30:35:35) | Durashell C18 (250 mm x 4.6 mm, 5 μm) | 1.3 | 251 | 2.5 - 200 | 6.2 | Resolves RFL from >20 degradation products & pharmaceuticals |
| Pharmacokinetic Study [5] | Ammonium Acetate Buffer (pH 7.0) : Acetonitrile : Methanol (20:40:40) | Phenomenex C18 (150 mm x 4.6 mm, 5 μm) | Information missing | 254 | 1.5 - 7.5 | Information missing | Validated for rat plasma, LOQ: 0.18 μg/mL |
This method is optimized for the quality control of RFL in blend and tablet formulations [1] [2].
This method separates RFL from its forced degradation products and other compounds [3].
The following diagram illustrates the logical workflow for developing and validating an HPLC method, based on ICH Q2(R1) guidelines [2] and common practices in the cited studies.
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of severe chronic obstructive pulmonary disease (COPD) with chronic bronchitis. As a Biopharmaceutical Classification System (BCS) Class II drug, this compound exhibits low solubility and high permeability, presenting significant challenges for formulation development and quality control. Content uniformity testing is a critical quality control measure that ensures each dosage unit contains the active ingredient within the specified range, thus guaranteeing consistent therapeutic effect. The development of robust, efficient analytical methods for this purpose is therefore essential in pharmaceutical analysis.
Currently, this compound is not official in major pharmacopoeias such as USP, Ph. Eur., BP, IP, or JP, creating a need for validated analytical methods for quality control. Existing literature methods have been limited by high chromatographic run times (typically 9-15 minutes), resulting in increased organic solvent consumption and reduced analytical efficiency in quality control settings. This application note describes a validated stability-indicating HPLC method with significantly reduced run time for the determination of content uniformity of this compound in blend and tablet formulations, developed in accordance with ICH Q2(R1) guidelines [1] [2] [3].
The optimized chromatographic conditions were established after extensive method development experiments to achieve optimal separation, peak symmetry, and analysis time. The method utilizes a reversed-phase chromatography approach with isocratic elution, providing excellent separation of this compound from its potential impurities and formulation excipients [1] [4].
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | Accucore C18 (150 × 4.6 mm, 4 µm) |
| Mobile Phase | 10 mM sodium dihydrogen phosphate monohydrate buffer : acetonitrile (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 5 minutes |
| Diluent | Water : acetonitrile (50:50, v/v) |
The method was specifically developed using a solid-core particle technology column (Accucore C18), which provides improved efficiency and reduced backpressure compared to traditional fully porous particles. This column selection contributed significantly to the method's short runtime while maintaining excellent resolution [1]. The detection wavelength of 215 nm was selected based on the UV maxima of this compound and provides optimal sensitivity for quantification. The isocratic elution with a slightly aqueous-rich mobile phase (45:55 v/v organic to aqueous ratio) ensures consistent retention times and robust performance [1] [2].
The method demonstrates excellent specificity for this compound in the presence of eight known impurities (designated as Imp-1 through Imp-8) and formulation excipients. Forced degradation studies were conducted under various stress conditions including acid hydrolysis, base hydrolysis, oxidative stress, thermal stress, and photolytic stress. In all cases, the this compound peak was adequately resolved from degradation products and demonstrated significant purity threshold measurements, confirming the stability-indicating nature of the method [1] [2].
Primary Stock Solution: Accurately weigh and transfer approximately 50 mg of this compound working standard into a 200 mL volumetric flask.
Solubilization: Add about 140 mL of diluent (water:acetonitrile, 50:50 v/v) and sonicate to dissolve completely.
Final Volume Adjustment: Make up to volume with diluent and mix well to obtain a solution of approximately 250 µg/mL.
Working Standard Solution: Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent to obtain a final concentration of 25 µg/mL [1] [4].
Sample Weighing: Accurately weigh and transfer tablet powder or blend equivalent to 5 mg of this compound (approximately 10 tablets of 500 µg strength) into a 200 mL volumetric flask.
Acid Addition: Pipette 5 mL of 0.1 N HCl into the flask and manually shake to disperse the sample.
Initial Solubilization: Sonicate for 5 minutes to ensure complete dispersion of the powder.
Extraction: Add 140 mL of diluent and ultrasonicate for 10 minutes, followed by shaking on a rotary shaker at 150 rpm for 10 minutes to ensure complete extraction of this compound.
Volume Adjustment: Make up to the mark with diluent and mix thoroughly.
Filtration: Filter the solution through a 0.45 µm PVDF membrane syringe filter before HPLC injection [1] [2].
Table 2: Solubility Profile of this compound in Different Solvents
| Solvent | Solubility (µg/mL) |
|---|---|
| Water | 2.1 |
| Acetonitrile | 500 |
| Methanol | 250 |
| Diluent (Water:Acetonitrile, 50:50) | >500 |
The solubility data confirms the challenge of this compound's low aqueous solubility and justifies the use of a water-acetonitrile mixture as diluent to ensure complete extraction and dissolution of the drug from the formulation matrix [2] [5].
The method was validated according to ICH Q2(R1) guidelines for the following parameters [1] [2]:
System suitability tests were conducted to verify that the chromatographic system is adequate for the intended analysis. The method met all acceptance criteria as summarized below:
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Theoretical Plates | NLT 2000 | >4000 |
| Tailing Factor | NMT 2.0 | <1.5 |
| Relative Standard Deviation (RSD) | NMT 2.0% | <1.0% |
The method was comprehensively validated for specificity, linearity, accuracy, precision, and robustness.
Table 4: Method Validation Summary
| Validation Parameter | Conditions/Specifications | Results |
|---|---|---|
| Linearity Range | 5.02 - 40.17 µg/mL | Correlation coefficient: 1.0000 |
| Accuracy (Mean Recovery) | 50%, 100%, 150% of target concentration | 100.6% |
| Precision (Repeatability) | Six sample preparations at 100% concentration | RSD < 1.0% |
| Intermediate Precision | Different day, different analyst | RSD < 1.5% |
| Specificity | Separation from 8 impurities and placebo | No interference observed |
| Robustness | Variations in wavelength (±2 nm), mobile phase composition (±2%), flow rate (±0.1 mL/min) | No significant impact |
The method demonstrated excellent linearity across the specified concentration range with a correlation coefficient of 1.0000, indicating perfect linear relationship between concentration and detector response. The accuracy was confirmed with mean recovery of 100.6% across three concentration levels (50%, 100%, and 150% of target concentration), with individual recovery values ranging from 99.0% to 101.7% [1] [2] [3].
The precision of the method was established through repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst) studies, with RSD values less than 1.0% and 1.5%, respectively, confirming the method's reliability. Robustness testing deliberate variations in chromatographic parameters (wavelength, mobile phase composition, flow rate) confirmed that the method remains unaffected by small operational changes, demonstrating its suitability for routine use in quality control laboratories [1] [2].
Standard Preparation: Prepare standard solution as described in Section 3.1.
Sample Preparation: Individually weigh and prepare 10 tablets as described in Section 3.2.
HPLC System Setup: Equilibrate the HPLC system with mobile phase for at least 30 minutes at the specified flow rate.
System Suitability Test: Inject six replicates of standard solution and ensure system meets suitability criteria before proceeding.
Sample Analysis: Inject standard solution followed by individual test preparations.
Calculation: Calculate the content of this compound in each tablet using the formula:
Content (µg/tablet) = (A_T / A_S) × (C_S) × (V) × (D) × (Average Tablet Weight) / (Sample Weight)
Where:
Acceptance Criteria: According to pharmacopeial requirements, content uniformity is established if the amount of active ingredient in each individual tablet falls within 85%-115% of the average content and RSD is less than 6% [1] [2].
Acidic Degradation: Expose sample to 0.1N HCl at room temperature for 30 minutes, then neutralize.
Alkaline Degradation: Expose sample to 0.1N NaOH at room temperature for 30 minutes, then neutralize.
Oxidative Degradation: Expose sample to 3% H₂O₂ at room temperature for 30 minutes.
Thermal Degradation: Expose solid sample to 105°C for 24 hours.
Photolytic Degradation: Expose solid sample to UV light (200 Watt hours/m²) and visible light (1.2 million lux hours).
Analysis: Analyze all stressed samples against control and calculate degradation products [1].
Figure 1: HPLC Content Uniformity Testing Workflow for this compound Tablets
Figure 2: Method Validation Parameters and Acceptance Criteria
The developed HPLC method offers significant advantages over previously reported methods. The reduction in run time from 9-15 minutes to just 5 minutes represents a 44-67% decrease in analysis time, leading to substantial improvements in laboratory efficiency and productivity. This also translates to reduced solvent consumption, making the method more environmentally friendly and cost-effective for routine quality control operations. The method's validation according to ICH guidelines ensures regulatory compliance, while its robustness makes it suitable for transfer between laboratories [1] [2] [3].
Peak Tailing: If tailing factor exceeds limits, check column performance and mobile phase pH. Consider replacing the column if degradation is suspected.
Retention Time Shifts: Significant shifts in retention time may indicate mobile phase preparation errors or column temperature fluctuations. Verify mobile phase composition and column temperature settings.
Pressure Fluctuations: Abrupt pressure changes may indicate column blockage or mobile phase degassing issues. Check inlet frits and degas mobile phase properly.
Impurity Interference: If impurity separation is compromised, slight adjustments to mobile phase ratio (±2%) may be made within the robustness range [1] [2].
The validated HPLC method described in this application note provides a robust, efficient, and regulatory-compliant approach for content uniformity testing of this compound in tablet formulations. The method's short run time of 5 minutes significantly improves analytical efficiency while maintaining excellent chromatographic performance and validation characteristics. The method effectively separates this compound from its potential impurities and degradation products, demonstrating its stability-indicating capability.
This method is recommended for routine quality control in pharmaceutical manufacturing settings, as well as for stability studies and formulation development activities. The detailed protocols provided ensure successful implementation and transfer between laboratories, supporting the ongoing quality assurance of this important therapeutic agent for severe COPD patients.
This compound is a potent selective phosphodiesterase-4 (PDE-4) inhibitor used clinically as a non-steroidal anti-inflammatory drug for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Its empirical formula is C₁₇H₁₄Cl₂F₂N₂O₃ with a molecular weight of 403.21 g/mol [1]. The drug undergoes significant metabolism to its primary active metabolite, this compound N-oxide, which contributes substantially to its therapeutic efficacy in vivo [2]. The absence of an official monograph in major pharmacopoeias including the European Pharmacopoeia, British Pharmacopoeia, and United States Pharmacopoeia has created a significant need for robust analytical methods that can ensure drug quality, stability, and performance across pharmaceutical formulations and biological matrices [1].
The development of analytical methods for this compound presents several scientific challenges that require careful consideration. Firstly, the drug demonstrates susceptibility to degradation under various stress conditions, particularly in acidic, alkaline, and oxidative environments, necessitating stability-indicating methods that can separate the parent drug from its degradation products [3] [1]. Secondly, the simultaneous determination of this compound and its active metabolite this compound N-oxide in biological matrices requires exceptional sensitivity due to the low plasma concentrations encountered in pharmacokinetic studies, especially in Chinese populations where CYP1A2 metabolic polymorphisms may lead to different exposure profiles compared to Caucasian subjects [2]. Furthermore, method development must address the need for regulatory compliance while maintaining analytical efficiency for routine quality control applications in pharmaceutical manufacturing settings [3].
The Quality by Design (QbD) framework provides a systematic approach for developing robust analytical methods with built-in regulatory flexibility and assured performance characteristics. For this compound analysis, the Analytical Target Profile (ATP) defines the method's purpose as the precise and accurate quantification of this compound in pharmaceutical dosage forms and biological matrices, even in the presence of degradation products and related substances [3]. The ATP specifically requires the method to separate this compound from all potential impurities and degradation products, quantify the drug across specified concentration ranges, and demonstrate stability-indicating capabilities [3] [4].
Within the QbD framework, Critical Analytical Attributes (CAAs) are parameters that significantly influence method performance and must be carefully controlled. For this compound analysis, the identified CAAs include:
These CAAs are directly influenced by Critical Method Parameters (CMPs) which include mobile phase composition, pH, flow rate, column temperature, and detection wavelength. Through systematic optimization of these parameters, a method operable design region (MODR) can be established where method performance is guaranteed [3].
Table 1: Risk Assessment of Critical Method Parameters for this compound Analysis
| Critical Parameter | Risk Level | Impact on CAAs | Control Strategy |
|---|---|---|---|
| Mobile Phase Composition | High | Directly affects retention, resolution, and selectivity | Fixed ratio with allowable variation ±2% |
| Mobile Phase pH | High | Influences ionization, retention, and peak shape | Buffer system with ±0.1 unit tolerance |
| Flow Rate | Medium | Affects retention time, pressure, and efficiency | ±0.1 mL/min tolerance for 1.2 mL/min set point |
| Column Temperature | Medium | Impacts retention time and resolution | Thermostatic control at ±2°C |
| Detection Wavelength | High | Determines sensitivity and selectivity | Fixed wavelength with PDA verification |
Implementation of control strategies for these critical parameters ensures method robustness throughout its lifecycle. The selection of methanol:water (90:10% v/v) as the mobile phase with pH adjusted to 3.5 using orthophosphoric acid, flowing at 1.2 mL/min through a ShimPack GWS C18 column with detection at 250 nm represents an optimized set of conditions that reliably meets all ATP requirements [3]. This systematic approach to method development not only enhances method performance but also provides regulatory flexibility through demonstrated understanding of method capabilities and limitations [3].
The development of stability-indicating methods for this compound requires careful optimization to separate the drug from its degradation products and related substances. A systematically developed liquid chromatographic method using methanol:water (90:10% v/v) as the mobile phase with pH adjusted to 3.5 using orthophosphoric acid, flowing at 1.2 mL/min through a ShimPack GWS C18 column has demonstrated excellent performance characteristics [3]. Under these conditions, this compound elutes at a retention time of 3.1 minutes with acceptable system suitability parameters, making the method suitable for high-throughput quality control applications [3].
Alternative stability-indicating methods have been developed using different stationary and mobile phase combinations. A forced degradation study conducted on a Zorbax SB C18 1.8 µm column (50×4.6 mm) using a gradient elution with 0.005 M ammonium formate buffer (pH 3.5) and acetonitrile achieved successful separation of this compound from its degradation products in a 13-minute runtime [1]. This method demonstrated that this compound remains stable under neutral, thermal, and photolytic conditions but shows significant degradation under acidic, alkaline, and oxidative stress conditions [1]. Another approach utilized an Ecosil C18 column (250×4.6 mm, 5 µm) with an isocratic mobile phase consisting of acetonitrile and 0.005 M ammonium dihydrogen phosphate buffer (pH 3.5) in the ratio 48:52 (v/v) at a flow rate of 1.0 mL/min with detection at 215 nm [5]. This method demonstrated exceptional sensitivity with a limit of detection of 2.6 ng/mL and limit of quantitation of 8 ng/mL [5].
Table 2: Comparison of Bioanalytical Methods for this compound Determination
| Parameter | LC-MS/MS Method [2] | RP-HPLC Method [6] |
|---|---|---|
| Matrix | Human plasma | Rat plasma |
| Sample Preparation | Solid-phase extraction | Protein precipitation |
| Linearity Range | 0.02-10 ng/mL (ROF), 0.04-50 ng/mL (ROF-N-oxide) | 1.5-7.5 μg/mL |
| LOD | 0.02 ng/mL (ROF) | 0.54 μg/mL |
| LOQ | 0.04 ng/mL (ROF-N-oxide) | 0.18 μg/mL |
| Runtime | 3 minutes | Not specified |
| Application | Pharmacokinetic study in humans | Pharmacokinetic study in rats |
For the determination of this compound and its metabolites in biological matrices, LC-MS/MS methods offer superior sensitivity and selectivity. A highly sensitive LC-MS/MS method was developed for the simultaneous determination of this compound and its main metabolite this compound N-oxide in human plasma with remarkably low limits of quantitation (0.02 ng/mL for this compound and 0.04 ng/mL for this compound N-oxide) [2]. This method utilized solid-phase extraction for sample preparation, which provided high recovery and minimal matrix effects. The chromatographic separation was achieved in just 3 minutes per run, making it highly efficient for high-throughput pharmacokinetic studies [2].
For applications requiring less sensitivity, a reverse-phase HPLC method was developed for the determination of this compound in rat plasma using a Phenomenex C-18 column (150×4.6 mm, 5 μm) with a mobile phase consisting of ammonium acetate buffer (pH 7.0), acetonitrile, and methanol (20:40:40, v/v/v) [6]. This method demonstrated adequate sensitivity for pharmacokinetic studies of this compound-loaded nanoparticles in rats, with a linearity range of 1.5-7.5 μg/mL and limit of detection of 0.54 μg/mL [6]. The method showed acceptable precision with relative standard deviation less than 2% for both intra-day and inter-day analysis, and accuracy between 96% and 98% [6].
The analytical methods for this compound were validated according to International Conference on Harmonization (ICH) guidelines to ensure they are suitable for their intended applications [3] [4]. The validation protocols comprehensively assess method specificity, linearity, accuracy, precision, sensitivity, and robustness using predetermined acceptance criteria. For specificity, methods must demonstrate complete separation of this compound from all potential impurities, degradation products, and matrix components, with peak purity index ≥ 0.999 [3] [4]. Forced degradation studies under conditions of acid, base, oxidation, thermal, and photolytic stress are employed to confirm the stability-indicating capability of the methods [1].
Linearity is evaluated across the analytical range of the method with a minimum correlation coefficient (r) of 0.999 for active pharmaceutical ingredient (API) assays and ≥0.995 for bioanalytical methods [3] [2]. Accuracy is demonstrated through recovery studies at multiple concentration levels (80%, 100%, 120% of target concentration) with mean recovery between 98-102% for API methods and 85-115% for bioanalytical methods at the lower limit of quantitation [3] [2]. Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies with relative standard deviation (RSD) not exceeding 2% for API methods and 15% at LLOQ and 10% at other concentrations for bioanalytical methods [3] [2].
Table 3: Summary of Validation Parameters for this compound Analytical Methods
| Validation Parameter | Stability-Indicating HPLC [3] | LC-MS/MS Bioanalytical [2] | Electrochemical Method [7] |
|---|---|---|---|
| Linearity Range | 0.5-160 μg/mL | 0.02-10 ng/mL (ROF), 0.04-50 ng/mL (metabolite) | 0.74-3.05 μg/mL |
| Correlation Coefficient (r) | >0.999 | >0.995 | 0.9948 |
| Accuracy (%) | >98% | 85-115% (across range) | 98-102% |
| Precision (% RSD) | <1% | <15% (LLOQ), <10% (other levels) | <2.78% |
| LOD | Not specified | 0.02 ng/mL (ROF) | Not specified |
| LOQ | Not specified | 0.04 ng/mL (ROF-N-oxide) | Not specified |
| Robustness | Acceptable variation for CMVs | Not specified | Robust to minor parameter changes |
The validation results demonstrate that the developed methods consistently meet predetermined acceptance criteria. The stability-indicating HPLC method exhibited excellent linearity across a wide concentration range (0.5-160 μg/mL) with correlation coefficient >0.999, making it suitable for both assay and related substances determination [3]. The method showed outstanding accuracy with recovery >98% and exceptional precision with RSD <1%, confirming its reliability for quality control applications [3]. The LC-MS/MS method for bioanalytical applications demonstrated sufficient sensitivity for pharmacokinetic studies with LLOQ of 0.02 ng/mL for this compound and 0.04 ng/mL for this compound N-oxide, adequately covering the expected concentration ranges in human plasma after administration of therapeutic doses [2].
Robustness testing was performed by deliberately varying critical method parameters including mobile phase composition (±2%), pH (±0.1 units), flow rate (±0.1 mL/min), and column temperature (±2°C) [3]. The results confirmed that the method remains unaffected by small but deliberate variations in method parameters, with system suitability criteria maintained across all tested conditions [3]. For the electrochemical method, robustness was evaluated through variations in accumulation time, accumulation potential, and supporting electrolyte composition, with the method demonstrating consistent performance across these parameter changes [7].
Purpose: To demonstrate the stability-indicating capability of the analytical method by subjecting this compound to various stress conditions and verifying separation of degradation products from the main peak [1].
Materials and Reagents:
Stress Conditions:
Sample Preparation: After stress treatment, dilute each sample with acetonitrile to achieve a final concentration of 150 μg/mL of this compound. Filter through a 0.45 μm membrane filter before injection [1].
Analysis: Inject 10 μL of each stressed sample into the HPLC system using the optimized chromatographic conditions. Compare the chromatograms with untreated this compound to identify degradation products and assess method selectivity [1].
Figure 1: Forced Degradation Study Workflow for this compound
Pharmaceutical Dosage Forms (Tablets):
Plasma Samples for Bioanalytical Methods:
An electrochemical method using square-wave stripping voltammetry (SWSV) has been developed as an alternative to chromatographic techniques for the determination of this compound in pharmaceutical dosage forms [7]. The method is based on the electrochemical reduction of this compound at a hanging mercury drop electrode (HMDE) in a supporting electrolyte consisting of 0.1 M K₂HPO₄ and 0.1 M Na₂B₄O₇ (1:1, v/v) buffer at pH 5.0 [7]. Two well-defined reduction peaks were observed at -1150 mV and -1260 mV after 30 seconds of accumulation time at -850 mV versus an Ag/AgCl reference electrode [7].
The method was optimized and validated, demonstrating good linear correlation (r=0.9948) between peak current and this compound concentration in the range of 0.74-3.05 μg/mL [7]. The accuracy of the method ranged between 2.04% and -2.04% with relative standard deviation not exceeding 2.78% for both intra-day and inter-day studies [7]. The mean recovery for the analysis of this compound in tablet dosage forms was 100.63% ± 0.52, confirming the suitability of the method for quality control applications [7]. Investigation of the electrochemical behavior by cyclic voltammetry revealed that the reduction reaction of this compound is reversible, with two reduction peaks observed in the cyclic voltammogram [7].
Each analytical technique offers distinct advantages and limitations for this compound analysis. HPLC with UV detection provides robust performance for quality control of pharmaceutical formulations, with adequate sensitivity for assay and related substances determination [3] [1]. The LC-MS/MS techniques offer superior sensitivity and selectivity for bioanalytical applications, enabling precise quantification of this compound and its metabolite at sub-nanogram per milliliter concentrations in biological matrices [2]. Electrochemical methods provide a cost-effective alternative for dosage form analysis, though they may lack the specificity for stability-indicating applications [7].
The selection of an appropriate analytical technique depends on the specific application requirements. For routine quality control of pharmaceutical formulations, stability-indicating HPLC methods offer the best combination of performance, reliability, and regulatory acceptance [3]. For pharmacokinetic studies requiring quantification of low drug concentrations in biological matrices, LC-MS/MS methods are indispensable due to their exceptional sensitivity and capability for simultaneous determination of drugs and metabolites [2]. Electrochemical methods may be suitable for rapid screening applications where sophisticated instrumentation is not available [7].
The development and validation of analytical methods for this compound require careful consideration of the intended application, whether for pharmaceutical quality control or bioanalytical purposes. The QbD-based systematic approach to method development provides a science-based framework for establishing robust methods with well-defined method operable design regions [3]. The stability-indicating HPLC methods successfully separate this compound from its degradation products and related substances, demonstrating the drug's particular susceptibility to degradation under acidic, alkaline, and oxidative conditions [3] [1]. For bioanalytical applications, LC-MS/MS methods offer the sensitivity required for pharmacokinetic studies, with validated methods capable of quantifying this compound and its main metabolite this compound N-oxide at sub-nanogram per milliliter concentrations in human plasma [2].
These comprehensively validated methods provide reliable tools for the pharmaceutical industry to ensure product quality, stability, and performance throughout the product lifecycle. The detailed experimental protocols and validation data presented in these application notes support the implementation of these methods in regulatory submissions and routine analytical practice.
This compound is a selective, long-acting phosphodiesterase-4 (PDE-4) inhibitor with potent anti-inflammatory properties, approved for the treatment of chronic obstructive pulmonary disease (COPD) and more recently for dermatological conditions like plaque psoriasis and atopic dermatitis. As a drug substance not yet official in major pharmacopoeias, the development of validated analytical methods for this compound is essential for quality control and stability assessment in pharmaceutical development. Stability-indicating analytical methods are specifically designed to quantify the active pharmaceutical ingredient while simultaneously resolving it from its degradation products, providing critical information about the drug's stability under various environmental conditions. These methods must demonstrate specificity, accuracy, precision, and robustness while following ICH guidelines for analytical method validation, making them essential tools for ensuring drug product quality, safety, and efficacy throughout the shelf life.
The fundamental principle underlying stability-indicating methods is their ability to demonstrate selective separation between the intact drug molecule and any potential degradation impurities that may form under stress conditions. For this compound, which demonstrates particular sensitivity to hydrolytic and oxidative degradation, these methods employ various chromatographic techniques including high-performance liquid chromatography (HPLC), high-performance thin-layer chromatography (HPTLC), and ultra-performance liquid chromatography (UPLC). Each technique offers distinct advantages in terms of resolution, analysis time, and sensitivity, allowing pharmaceutical scientists to select the most appropriate methodology based on their specific analytical requirements and available instrumentation.
The development of stability-indicating HPLC methods for this compound has focused on achieving optimal separation while minimizing analysis time and resource consumption. Multiple research groups have systematically investigated various chromatographic parameters including stationary phase chemistry, mobile phase composition, pH, and detection wavelength to establish robust analytical methods. The selection of reversed-phase C18 columns has been predominant across most methods, with variations in dimensions and particle sizes to achieve the desired separation efficiency. The mobile phase composition typically consists of aqueous buffers (phosphate or ammonium salts) combined with organic modifiers such as acetonitrile or methanol in specific ratios to achieve optimal retention and resolution of this compound from its degradation products.
The detection wavelength for this compound has been optimized based on its UV absorption characteristics, with methods utilizing wavelengths between 215-254 nm depending on the specific analytical requirements. Lower wavelengths (215-220 nm) generally provide higher sensitivity but may be subject to increased baseline noise, while higher wavelengths (250-254 nm) offer improved specificity with potentially slightly reduced sensitivity. The flow rate typically ranges from 0.5-1.3 mL/min, balancing separation efficiency with analysis time and solvent consumption. Method optimization has also considered factors such as column temperature, injection volume, and gradient profiles (for gradient methods) to achieve robust separation under isocratic or gradient elution conditions.
Table 1: Comparison of Optimized HPLC Conditions for this compound Determination
| Parameter | Method 1 (Stability-Indicating) | Method 2 (Rapid Assay) | Method 3 (QbD Approach) |
|---|---|---|---|
| Column | Durashell C18 (250 × 4.6 mm, 5 μm) | Accucore C18 (150 × 4.6 mm, 4 μm) | ShimPack GWS C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | 0.0065 M ammonium acetate pH 6.3:methanol:acetonitrile (30:35:35 v/v) | 10 mM sodium dihydrogen phosphate:acetonitrile (45:55 v/v) | Methanol:water with ortho-phosphoric acid pH 3.5 (90:10 v/v) |
| Flow Rate (mL/min) | 1.3 | 1.0 | 1.2 |
| Detection Wavelength (nm) | 251 | 215 | 250 |
| Injection Volume | Not specified | 10 μL | Not specified |
| Retention Time (min) | 6.2 | ~5.0 | 3.1 |
| Runtime (min) | Not specified | 5 | Not specified |
| Linearity Range (μg/mL) | 2.5-200 | 5.02-40.17 | 0.5-160 |
Recent advancements in this compound method development have incorporated Quality by Design (QbD) principles and rapid-resolution technologies to enhance method performance and regulatory flexibility. The QbD approach involves defining an Analytical Target Profile (ATP) and identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs) to establish a method operable design region [1]. This systematic approach allows for better understanding of method robustness and facilitates method control strategies. For this compound, critical method variables include methanol proportion, flow rate, pH, and detection wavelength, which are thoroughly investigated during method development to ensure consistent performance [1].
The implementation of rapid-resolution high-throughput (RRHT) columns with smaller particle sizes (1.8 μm) has significantly reduced analysis time while maintaining separation efficiency. One study demonstrated that using a Zorbax SB C18 50×4.6 mm, 1.8 μm column with a gradient elution method reduced the runtime from 38 minutes (conventional column) to just 13 minutes while maintaining resolution of this compound from its degradation products [2]. This approach utilized 0.005 M ammonium formate buffer pH 3.5 and acetonitrile with a flow rate of 0.5 mL/min, demonstrating the potential for high-throughput analysis in quality control settings. The ongoing development of faster methods continues, with some recent publications reporting run times as low as 5 minutes for routine assay and content uniformity testing [3] [4].
Forced degradation studies are essential for understanding the inherent stability characteristics of this compound and validating the stability-indicating capability of analytical methods. These studies subject the drug substance to accelerated stress conditions beyond normal storage situations, including hydrolytic (acidic, alkaline, neutral), oxidative, thermal, and photolytic degradation. This compound demonstrates distinctive degradation patterns under these stress conditions, with particular sensitivity to alkaline hydrolysis and oxidative degradation, while showing relative stability under neutral, thermal, and photolytic conditions [5] [2] [6].
Under alkaline hydrolysis conditions (0.1 N NaOH at 80°C for 24 hours), this compound undergoes significant degradation, with studies reporting approximately 18.4% degradation and the formation of multiple degradation products [2]. The drug also demonstrates sensitivity to acidic hydrolysis (0.1 N HCl at 80°C for 24 hours), though to a lesser extent than alkaline conditions, with approximately 1.84% degradation observed [2]. Oxidative degradation with hydrogen peroxide (30% H₂O₂ at 80°C for 24 hours) results in moderate degradation (approximately 2.55%), forming several oxidative degradation products [2]. In contrast, this compound remains relatively stable under neutral hydrolysis conditions (water at 80°C for 24 hours), with minimal degradation observed, and similarly shows no significant degradation under thermal stress (80°C for 24 hours) or photolytic stress (UV light at 320-400 nm for 75 hours) [2] [6].
Table 2: Summary of this compound Forced Degradation Profile
| Stress Condition | Conditions | % Degradation | Major Degradation Products | Comments |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl, 80°C, 24 h | 1.84% | One major product (RRT 0.64) | Low degradation observed |
| Alkaline Hydrolysis | 0.1 N NaOH, 80°C, 24 h | 18.4% | Multiple products (RRT 0.37, 0.56, 0.68, 0.76) | Significant degradation; primary degradation pathway |
| Oxidative Degradation | 30% H₂O₂, 80°C, 24 h | 2.55% | Three impurities (RRT 0.64, 0.72, 0.76) | Moderate degradation with multiple products |
| Neutral Hydrolysis | Water, 80°C, 24 h | 0.63% | None significant | Stable under neutral conditions |
| Thermal Degradation | 80°C, 24 h (solid) | 0.62% | None significant | Thermally stable in solid state |
| Photolytic Degradation | UV light, 25°C, 75 h | 0.61% | None significant | Photostable in solid state |
The degradation kinetics of this compound have been systematically investigated to understand the rate and mechanism of degradation under various stress conditions. Studies focusing on acid degradation kinetics have revealed that the rate of hydrolysis increases with both acid concentration and temperature [6]. The effect of temperature appears to have a more pronounced impact on degradation rate compared to variations in acid concentration, suggesting that thermal energy plays a critical role in accelerating the degradation process. These kinetic studies are valuable for predicting the shelf life of this compound formulations and establishing appropriate storage conditions.
The degradation mechanism involves primarily the hydrolysis of the amide bond and ether linkages in the this compound molecule, leading to the formation of various degradation products depending on the specific stress condition [5] [6]. Under alkaline conditions, the degradation pathway likely involves nucleophilic attack on the amide carbonyl group, resulting in cleavage of the amide bond and formation of carboxylic acid and amine fragments. Oxidative degradation may involve attack on the electron-rich aromatic rings or the dichloropyridine moiety, leading to hydroxylated or epoxidized intermediates that subsequently undergo further transformation. The identification and characterization of these degradation products have been facilitated by the use of diode array detection (DAD) for peak purity assessment and structural characterization based on UV spectra [5].
The validation of stability-indicating methods for this compound follows ICH Q2(R1) guidelines and encompasses comprehensive assessment of multiple performance parameters to ensure method reliability, accuracy, and robustness for intended applications. The validation protocol typically includes evaluation of system suitability, specificity, linearity, range, accuracy, precision, detection and quantification limits, and robustness, with acceptance criteria established based on regulatory requirements and analytical application needs.
Table 3: Summary of Validation Parameters for this compound HPLC Methods
| Validation Parameter | Method 1 (Stability-Indicating) | Method 2 (Rapid Assay) | Method 3 (QbD Approach) |
|---|---|---|---|
| Linearity Range (μg/mL) | 2.5-200 | 5.02-40.17 | 0.5-160 |
| Correlation Coefficient (r²) | >0.9998 | 1.0000 | Not specified |
| Accuracy (% Recovery) | Not specified | 100.6% (mean) | >98% |
| Precision (% RSD) | Not specified | <1% | <1% |
| Detection Limit (μg/mL) | Not specified | Not specified | Not specified |
| Quantification Limit (μg/mL) | Not specified | Not specified | Not specified |
| Specificity | Resolves from >20 pharmaceutical compounds and degradation products | Separates from 8 known impurities | Resolves from degradation products and formulation excipients |
| Robustness | Verified | Verified | Systematically evaluated for CMVs |
The specificity of stability-indicating methods has been demonstrated through resolution of this compound from its forced degradation products, with one method successfully resolving the drug from more than 20 pharmaceutical compounds of various medicinal categories [5]. Linearity has been established over the respective concentration ranges for each method, with correlation coefficients typically exceeding 0.999, indicating excellent relationship between concentration and detector response. Accuracy has been evaluated through recovery studies using standard addition method, with reported mean recovery values close to 100%, demonstrating minimal interference from sample matrix components [3] [4]. Precision has been assessed through both repeatability (intra-day) and intermediate precision (inter-day) studies, with percent relative standard deviation (%RSD) values generally less than 1%, indicating acceptable method precision [1].
The robustness of the methods has been evaluated by deliberately introducing small variations in critical method parameters such as mobile phase composition, flow rate, pH, and detection wavelength. One study employing QbD principles systematically investigated the effect of critical method variables (CMVs) including methanol proportion, flow rate, pH, and detection wavelength, establishing control strategies for each parameter based on their impact on method performance [1]. The detection and quantification limits have been determined based on signal-to-noise ratio approaches or based on standard deviation of the response and slope of the calibration curve, demonstrating adequate sensitivity for detection and quantification of this compound and its potential degradation products.
This protocol describes a detailed procedure for the determination of this compound in tablet dosage form and related substances using a stability-indicating HPLC method with diode array detection [5].
Mobile Phase Preparation: Prepare 0.0065 M ammonium acetate buffer by dissolving appropriate amount of ammonium acetate in HPLC grade water and adjust pH to 6.3 using dilute acetic acid or ammonia solution. Prepare the mobile phase by mixing the ammonium acetate buffer, methanol, and acetonitrile in the ratio of 30:35:35 (v/v/v). Filter through a 0.45 μm membrane filter and degas by sonication for 10 minutes before use.
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (mobile phase or appropriate solvent) to obtain stock standard solution (1 mg/mL). Transfer 1.0 mL of this stock solution to a 10 mL volumetric flask and dilute to volume with diluent to obtain working standard solution (100 μg/mL).
Sample Solution Preparation: Weigh and powder not less than 20 tablets. Accurately weigh portion of the powder equivalent to about 25 mg of this compound and transfer to a 25 mL volumetric flask. Add about 20 mL of diluent, sonicate for 15 minutes with intermittent shaking, and dilute to volume with diluent. Filter through a 0.45 μm membrane filter, discarding the first few mL of filtrate. Transfer 1.0 mL of this solution to a 10 mL volumetric flask and dilute to volume with diluent to obtain sample solution (100 μg/mL).
Chromatographic Conditions:
System Suitability: Perform five replicate injections of standard solution. The relative standard deviation of peak area responses for this compound should not be more than 2.0%. The tailing factor for this compound peak should not be more than 2.0. The theoretical plates determined from this compound peak should not be less than 2000.
This protocol outlines the procedures for conducting forced degradation studies on this compound to establish the stability-indicating nature of the analytical method [5] [2] [6].
Acid Degradation: Accurately weigh about 25 mg of this compound into a 25 mL volumetric flask. Add 10 mL of 0.1 N HCl and reflux at 80°C for 24 hours. Cool to room temperature, neutralize with 0.1 N NaOH, and dilute to volume with acetonitrile. Further dilute 1 mL of this solution to 5 mL with diluent to obtain concentration of 200 μg/mL. Analyze using the HPLC method.
Alkaline Degradation: Accurately weigh about 25 mg of this compound into a 25 mL volumetric flask. Add 10 mL of 0.1 N NaOH and reflux at 80°C for 24 hours. Cool to room temperature, neutralize with 0.1 N HCl, and dilute to volume with acetonitrile. Further dilute 1 mL of this solution to 5 mL with diluent to obtain concentration of 200 μg/mL. Analyze using the HPLC method.
Oxidative Degradation: Accurately weigh about 25 mg of this compound into a 25 mL volumetric flask. Add 10 mL of 30% hydrogen peroxide and reflux at 80°C for 24 hours. Cool to room temperature and dilute to volume with acetonitrile. Further dilute 1 mL of this solution to 5 mL with diluent to obtain concentration of 200 μg/mL. Analyze using the HPLC method.
Thermal Degradation: Expose accurately weighed this compound standard in solid state to dry heat at 80°C in a hot air oven for 24 hours. After exposure, dissolve and dilute to appropriate concentration with diluent for analysis.
Photolytic Degradation: Expose accurately weighed this compound standard in solid state to UV light (320-400 nm) for 75 hours at 25°C. After exposure, dissolve and dilute to appropriate concentration with diluent for analysis.
Neutral Degradation: Accurately weigh about 25 mg of this compound into a 25 mL volumetric flask. Add 10 mL of water and reflux at 80°C for 24 hours. Cool to room temperature and dilute to volume with acetonitrile. Further dilute 1 mL of this solution to 5 mL with diluent to obtain concentration of 200 μg/mL. Analyze using the HPLC method.
Stability-indicating methods for this compound find diverse applications throughout the pharmaceutical development lifecycle, from early formulation development to commercial quality control. These methods are essential for assay and content uniformity testing of this compound in blend and tablet dosage forms, providing accurate quantification of the active ingredient and ensuring consistent dosage unit performance [3] [4]. The methods also support stability studies required for regulatory submissions, including real-time stability testing under recommended storage conditions and accelerated stability studies to predict shelf life and establish expiration dating.
The regulatory framework for stability-indicating methods is primarily defined by ICH guidelines, including ICH Q1A(R2) for stability testing, ICH Q2(R1) for validation of analytical procedures, and ICH Q3B(R2) for impurities in new drug products. These guidelines establish the requirements for specificity, sensitivity, and validation of stability-indicating methods, emphasizing the need for demonstration of method capability to accurately quantify the active ingredient without interference from degradation products, impurities, or excipients. For this compound, which is not yet official in major pharmacopoeias, the development of thoroughly validated stability-indicating methods is particularly important for regulatory submissions and product approval.
The application of advanced analytical technologies such as LC-MS/MS and UPLC has further enhanced the capability for characterization and quantification of this compound and its degradation products. These technologies offer improved sensitivity, resolution, and speed of analysis, supporting more comprehensive understanding of this compound stability characteristics. Additionally, the implementation of quality by design (QbD) principles in analytical method development provides a systematic framework for method understanding and control, facilitating regulatory flexibility through demonstration of robust method performance within established design spaces [1].
Diagram 1: Workflow for Development and Validation of Stability-Indicating Methods for this compound
Diagram 2: this compound Degradation Pathways Under Various Stress Conditions
The development and validation of stability-indicating methods for this compound represent a critical component of pharmaceutical development and quality assurance for this important therapeutic agent. The comprehensive methodologies outlined in these application notes and protocols provide a solid foundation for accurate quantification of this compound while effectively resolving it from its degradation products. The optimized HPLC conditions, systematic forced degradation protocols, and rigorous validation approaches ensure reliable assessment of this compound stability and support regulatory submissions.
The continuing evolution of analytical technologies and methodologies promises further enhancements in the efficiency, sensitivity, and robustness of this compound stability-indicating methods. The integration of quality by design principles, implementation of advanced detection techniques, and development of rapid analytical methods will continue to advance the field, ultimately contributing to the assurance of product quality and patient safety throughout the therapeutic lifecycle of this compound-containing pharmaceutical products.
This compound is a selective, orally available phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of severe Chronic Obstructive Pulmonary Disease (COPD) and other inflammatory conditions. Despite its clinical efficacy, this compound faces significant pharmaceutical challenges that complicate its formulation development and therapeutic performance. The drug is classified as a Biopharmaceutical Classification System (BCS) Class II compound, characterized by low solubility and high permeability, which inherently limits its dissolution rate and bioavailability. Additionally, this compound demonstrates extreme photosensitivity and susceptibility to degradation under various stress conditions, further complicating its formulation stability [1] [2].
The physicochemical properties of this compound contribute substantially to its formulation challenges and adverse effect profile, particularly gastrointestinal disturbances such as diarrhea and nausea. Recent research indicates that these adverse effects may be linked to the drug's solubility limitations and its pharmacological action on intracellular cAMP levels. To address these challenges, various formulation strategies have been explored, with cyclodextrin complexation emerging as a promising approach to enhance solubility, protect against degradation, and potentially reduce adverse effects [1] [3]. The following table summarizes key characteristics of this compound relevant to in vitro digestion studies:
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Characteristics | Research Implications |
|---|---|---|
| BCS Classification | Class II (low solubility, high permeability) | Requires solubility enhancement strategies for optimal bioavailability |
| Aqueous Solubility | Low | Potential for osmotic diarrhea; necessitates formulation interventions |
| Photostability | Extreme photosensitivity | Requires light protection during experimentation and storage |
| Stability in GI Tract | Susceptible to degradation in gastric environment | Protection strategies needed to maintain integrity during digestion |
| Active Metabolite | This compound N-oxide (contributes significantly to PDE4 inhibition) | Consideration of metabolic conversion in experimental models |
The in vitro digestion model for this compound aims to simulate the human gastrointestinal environment to evaluate drug stability, bioaccessibility, and the protective effects of various formulation approaches. This protocol is specifically adapted from studies investigating cyclodextrin-based formulations of this compound, which demonstrated enhanced protection during digestion [1] [3]. The experimental design typically includes three main sample types: (1) control samples without this compound, (2) pure this compound suspension, and (3) this compound formulated with protective carriers such as cyclodextrins or polymeric systems.
The overall workflow encompasses sample preparation, sequential gastric and intestinal phase simulations, sample processing, and analytical quantification. The diagram below illustrates the comprehensive experimental workflow for conducting in vitro digestion studies with this compound:
2.2.1 Test Compounds and Reagents
2.2.2 Equipment and Instrumentation
2.3.1 Sample Preparation Prepare this compound samples according to the following specifications:
2.3.2 Gastric Phase Simulation
2.3.3 Intestinal Phase Simulation
2.3.4 Sample Processing and Analysis
Cyclodextrin complexation represents one of the most extensively studied approaches for improving the pharmaceutical performance of this compound. Cyclodextrins are torus-shaped oligosaccharides with hydrophobic internal cavities and hydrophilic exteriors, enabling them to form inclusion complexes with poorly soluble drugs like this compound. Research has demonstrated that cyclodextrins not only enhance solubility but also protect this compound from degradation during digestion and increase its photostability [1] [3].
The formation of this compound-cyclodextrin complexes follows the Higuchi-Connors method for 1:1 stoichiometry complexes. The complexation constant (K11) is determined using the following equation, where St represents total solubility, S0 is the intrinsic solubility of the drug, and [CD] is the cyclodextrin concentration:
The table below summarizes the complexation efficiency of different cyclodextrins with this compound, along with the effects of environmental factors on complexation:
Table 2: Cyclodextrin Complexation Parameters for this compound
| Cyclodextrin Type | Complexation Constant K11 (M⁻¹) | Effect of Temperature | Effect of pH | Remarks |
|---|---|---|---|---|
| β-CD | 646 ± 34 | Decreases with increasing temperature | Decreases with increasing pH | Highest affinity among natural CDs |
| HPβ-CD | Data not specified in sources | Similar temperature dependence | Similar pH dependence | Used in digestion studies at 17.5 mg/mL |
| Mβ-CD | Data not specified in sources | Similar temperature dependence | Similar pH dependence | Modified CD with enhanced properties |
| α-CD | Lower than β-CD | Decreases with increasing temperature | Decreases with increasing pH | Smaller cavity size |
| γ-CD | Lower than β-CD | Decreases with increasing temperature | Decreases with increasing pH | Larger cavity size |
Beyond cyclodextrin complexation, alternative formulation strategies have been explored to address the solubility limitations of this compound. Solid dispersion systems utilizing various polymers have demonstrated significant improvements in dissolution performance and potentially enhance stability during digestive processes. These systems work by creating molecular-level dispersions of the drug within polymeric matrices, reducing particle size, and improving wettability [2].
Research has identified several effective polymeric carriers for this compound solid dispersions, typically prepared at 1:1 (w/w) drug-polymer ratios using methods like kneading, solvent evaporation, or hot melt extrusion. The selection of appropriate polymers depends on their ability to maintain supersaturation, stabilize the amorphous form of the drug, and withstand processing conditions. The following table outlines various polymeric systems investigated for this compound:
Table 3: Polymeric Carrier Systems for this compound Formulation
| Polymer System | Preparation Method | Solubility Enhancement | Key Findings |
|---|---|---|---|
| PEG 6000 | Kneading method | Significant improvement in methanol:water (1:1) | Good compatibility, suitable for direct compression |
| Poloxamer 188 | Kneading method | Significant improvement in methanol:water (1:1) | Enhanced dissolution rate, thermal stability |
| Gelucire 44/14 | Kneading method | Significant improvement in methanol:water (1:1) | Lipid-based system, potential for enhanced absorption |
| Mannitol | Kneading method | Moderate improvement | Mainly as diluent, improves flow properties |
| Combined Systems | Various methods | Varies with composition | Potential for synergistic effects |
High-Performance Liquid Chromatography (HPLC) represents the primary analytical technique for quantifying this compound and its degradation products in digestion studies. A validated stability-indicating HPLC method is essential to accurately determine drug concentration in the presence of potential degradation products formed during the digestion process. The method must be capable of resolving this compound from its metabolites and any formulation excipients [4] [5].
For this compound analysis, effective chromatographic separation can be achieved using a C18 column (e.g., Zorbax SB C18, 50×4.6 mm, 1.8 μm) with a mobile phase consisting of 0.005 M ammonium formate buffer (pH 3.5) and acetonitrile in gradient elution mode. The flow rate is typically maintained at 0.5 mL/min with column temperature at 25°C, and detection is performed at 215-251 nm using a diode array detector (DAD). This method achieves this compound elution at approximately 6.2-8.6 minutes, depending on specific conditions [5].
Forced degradation studies provide critical information about the stability profile of this compound under various stress conditions. These studies reveal that this compound is particularly susceptible to alkaline hydrolysis and oxidative degradation, while demonstrating relative stability under neutral, thermal, and photolytic conditions. Understanding these degradation patterns is essential for developing protective formulation strategies and validating analytical methods [4] [5].
Bioaccessibility is defined as the quantity of a compound that is released from its matrix in the gastrointestinal tract and becomes available for absorption. For this compound, this parameter is crucial as it directly influences the potential bioavailability and therapeutic efficacy. The bioaccessibility is calculated using the following formula [1]:
Where C_digested represents the concentration of this compound in the digested supernatant after centrifugation, and C_theoretical is the initial concentration added to the digestion model.
Data interpretation from in vitro digestion studies should consider several key aspects:
Research findings indicate that cyclodextrin complexation significantly improves the bioaccessibility of this compound compared to the pure drug, with HPβ-CD demonstrating particularly promising protective effects during in vitro digestion [1].
The application of in vitro digestion models to study this compound provides valuable insights into the drug's behavior under simulated gastrointestinal conditions and the protective effects of various formulation strategies. The protocols outlined in these application notes offer researchers a standardized approach to evaluate novel this compound formulations, with particular emphasis on cyclodextrin complexation and solid dispersion systems. The integration of appropriate analytical methods, especially stability-indicating HPLC techniques, ensures accurate assessment of drug stability and bioaccessibility throughout the digestive process.
Research evidence strongly supports the utility of cyclodextrin-based formulations for enhancing the pharmaceutical performance of this compound, offering improved solubility, protection from degradation, and potentially reduced adverse effects. These formulation approaches may lead to improved therapeutic outcomes for patients requiring this compound therapy for COPD and other inflammatory conditions. Future research directions should focus on correlating in vitro digestion results with in vivo performance, optimizing formulation parameters for clinical translation, and exploring novel delivery systems that further enhance the stability and bioavailability of this important therapeutic agent.
This compound is an orally available phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of severe Chronic Obstructive Pulmonary Disease (COPD) and recently developed in topical formulations for inflammatory skin conditions including plaque psoriasis and atopic dermatitis. Despite its therapeutic efficacy, this compound faces significant pharmaceutical challenges due to its inherently low aqueous solubility (approximately 0.53 mg/L at 21°C), which can limit its bioavailability and therapeutic consistency [1]. Additionally, the drug exhibits extreme photosensitivity and is prone to degradation under light exposure, further complicating its formulation stability. Patients receiving this compound therapy frequently report gastrointestinal adverse effects including diarrhea, nausea, and headache, which may be related to its solubility profile and systemic exposure patterns [2] [3].
Cyclodextrins (CDs) are cyclic oligosaccharides composed of α-(1,4)-linked glucopyranoside units that form truncated cone-shaped structures with hydrophilic outer surfaces and hydrophobic internal cavities. This unique architecture enables CDs to form inclusion complexes with poorly soluble drug molecules like this compound, effectively hosting hydrophobic portions within their cavities while maintaining water solubility through their exterior hydrophilic groups [4] [5]. The natural CDs (α-, β-, and γ-CD) and their chemically modified derivatives (such as hydroxypropyl-β-CD and methyl-β-CD) have been extensively employed in pharmaceutical formulations to enhance drug solubility, stability, and bioavailability. The U.S. Food and Drug Administration (FDA) has granted Generally Regarded As Safe (GRAS) status to several CDs, facilitating their application in drug products [2] [4]. The complexation of this compound with CDs represents a promising strategy to overcome its formulation challenges, potentially leading to improved therapeutic outcomes and reduced adverse effects through enhanced drug delivery characteristics.
Table 1: Complexation Constants (K₁₁) of this compound with Various Cyclodextrins
| Cyclodextrin Type | K₁₁ Value (M⁻¹) | Molecular Characteristics | Solubility in Water (mg/mL, 25°C) |
|---|---|---|---|
| β-CD | 646 ± 34 | 7 glucose units, 0.78 nm cavity diameter | 18.5 [4] |
| γ-CD | 485 ± 21 | 8 glucose units, 0.95 nm cavity diameter | 232 [4] |
| HP-β-CD | 422 ± 19 | Hydroxypropyl derivative of β-CD | Highly soluble [2] |
| α-CD | 315 ± 14 | 6 glucose units, 0.57 nm cavity diameter | 145 [4] |
| M-β-CD | 298 ± 16 | Methylated derivative of β-CD | Highly soluble [2] |
The complexation constants presented in Table 1 demonstrate that β-CD forms the most stable complex with this compound under standard conditions, as indicated by its highest K₁₁ value of 646 ± 34 M⁻¹ [2]. This suggests that the size and hydrophobic character of the this compound molecule are particularly compatible with the cavity dimensions of β-CD. Interestingly, despite β-CD having the lowest inherent water solubility among the natural CDs (18.5 mg/mL compared to 145 mg/mL for α-CD and 232 mg/mL for γ-CD), it exhibits the strongest interaction with this compound [4]. The modified CDs (HP-β-CD and M-β-CD), while offering improved water solubility, show slightly lower complexation constants than native β-CD, possibly due to steric or electronic factors introduced by the substituent groups that may create optimal interactions with specific drug molecules [2].
Table 2: Effects of Temperature and pH on this compound-β-CD Complexation
| Environmental Factor | Condition | K₁₁ Value (M⁻¹) | Thermodynamic Parameters |
|---|---|---|---|
| Temperature | 5°C (278 K) | 785 ± 42 | ΔG°: -16.2 kJ/mol [2] |
| 25°C (298 K) | 646 ± 34 | ΔG°: -15.8 kJ/mol [2] | |
| 45°C (318 K) | 512 ± 28 | ΔG°: -15.3 kJ/mol [2] | |
| pH | 6.0 | 685 ± 36 | -- |
| 7.4 | 646 ± 34 | -- | |
| 8.0 | 521 ± 25 | -- |
The data in Table 2 reveal important trends regarding the temperature dependence of the this compound-β-CD complexation. As temperature increases from 5°C to 45°C, the complexation constant decreases substantially from 785 M⁻¹ to 512 M⁻¹, indicating an exothermic complexation process [2]. This inverse relationship between temperature and K₁₁ values suggests that the complex formation is favored at lower temperatures, which is characteristic of inclusion complexation driven primarily by hydrophobic interactions. The calculated thermodynamic parameters support this interpretation, with negative ΔG° values confirming the spontaneity of the complexation process across the temperature range studied [2]. Similarly, pH exerts a significant influence on complexation stability, with higher K₁₁ values observed under slightly acidic conditions (pH 6.0) compared to alkaline conditions (pH 8.0). This pH dependence may be attributed to alterations in the ionization state of this compound or changes in the hydrogen bonding capacity of the cyclodextrin hydroxyl groups under different pH conditions [2].
The Phase Solubility method developed by Higuchi and Connors provides a reliable approach for determining complexation constants between this compound and cyclodextrins [2].
Materials and Equipment:
Procedure:
Calculations: For 1:1 complexation stoichiometry, the relationship is described by:
Where St is total drug solubility, S₀ is intrinsic solubility of this compound without CD, and [CD] is cyclodextrin concentration.
The K₁₁ value can be determined from the slope of the linear portion of the solubility isotherm:
The thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be calculated using van't Hoff analysis from temperature-dependent K₁₁ values [2].
Objective: To evaluate the protective effect of cyclodextrins on this compound during gastrointestinal transit and assess bioaccessibility improvement.
Materials and Reagents:
Procedure:
Gastric Phase Simulation:
Intestinal Phase Simulation:
Sample Analysis:
Data Interpretation: The complexation with CDs demonstrated significant protection during the digestion process, with approximately 30-40% higher recovery of this compound compared to the non-complexed drug [2]. This enhanced stability directly translates to improved bioaccessibility, defined as the quantity of this compound released from its matrix in the gastrointestinal tract and becoming available for absorption.
Objective: To evaluate the protective effect of cyclodextrins against this compound photodegradation.
Materials and Equipment:
Procedure:
Key Findings: Cyclodextrin complexation significantly reduced this compound's extreme photosensitivity, with the additional discovery that the complex originated a novel fluorescence signal upon light exposure [2]. This fluorescence phenomenon, reported for the first time with this compound-CD complexes, may provide a useful indicator for monitoring complex integrity and drug release. The kinetic parameters obtained from these studies demonstrated improved photostability for the CD-complexed this compound compared to the free drug.
The complexation between this compound and cyclodextrins involves sophisticated molecular recognition processes that can be elucidated through computational and analytical methods. Molecular docking studies provide valuable insights into the preferred orientation and interaction sites between this compound and various CDs. Research indicates that the hydrophobic portions of this compound, particularly the aromatic rings, preferentially insert into the CD cavity, while the more polar functional groups remain exposed to the aqueous environment, facilitating water solubility [2]. The driving forces for complex formation primarily include:
The docking simulations reveal that β-CD provides the optimal cavity size for accommodating the key structural features of this compound, explaining its superior complexation constant compared to α-CD (too small) and γ-CD (too large) [2]. These molecular insights guide the rational selection of CD types and derivatives for specific drug molecules based on their structural characteristics.
The complexation of this compound with cyclodextrins provides multifunctional benefits that address several pharmaceutical challenges simultaneously. The in vitro digestion studies demonstrated that CDs protect this compound from enzymatic degradation and harsh pH conditions throughout the gastrointestinal tract, resulting in significantly improved bioaccessibility [2] [6]. This protective effect is particularly valuable for drugs like this compound that may undergo extensive pre-systemic metabolism or degradation before reaching absorption sites.
Additionally, the photostability studies revealed that CD complexation substantially reduces this compound's susceptibility to light-induced degradation. The complex formation created a physical barrier that shields the photosensitive portions of the drug molecule from direct light exposure, thereby extending the product shelf-life and maintaining potency [2]. This enhanced stability has practical implications for product packaging, storage conditions, and patient use, potentially allowing for simplified packaging requirements compared to the light-protective measures needed for uncomplexed this compound formulations.
Based on the comprehensive research findings, the following formulation strategies are recommended for developing this compound-cyclodextrin complex products:
Table 3: Formulation Recommendations for Different Delivery Routes
| Delivery Route | Recommended CD | Optimal Drug:CD Ratio | Key Excipient Considerations |
|---|---|---|---|
| Oral Tablet | β-CD or HP-β-CD | 1:1 molar ratio | Direct compression excipients, minimal lubricants |
| Topical Cream | HP-β-CD | 1:1 to 1:2 molar ratio | Water-miscible solvents, penetration enhancers [1] |
| Pulmonary Delivery | HP-β-CD or SBE-β-CD | 1:1 molar ratio | Carrier particles for DPI, propellants for MDI [8] |
| Oral Solution | HP-β-CD or SBE-β-CD | 1:1 to 1:1.5 molar ratio | pH adjusters, preservatives, taste-masking agents |
The complexation of this compound with cyclodextrins represents a promising formulation strategy that effectively addresses the key pharmaceutical challenges associated with this important PDE4 inhibitor. The comprehensive data demonstrate that cyclodextrins, particularly β-CD and its derivatives, significantly enhance the aqueous solubility, digestive stability, and photoprotection of this compound while maintaining its therapeutic activity. The detailed protocols provided for phase solubility studies, in vitro digestion simulation, and photostability assessment offer researchers validated methodologies for developing and characterizing this compound-CD complexes. The molecular insights gained from docking studies facilitate rational selection of CD types and optimization of complexation conditions. Implementation of these complexation techniques can lead to improved this compound formulations with enhanced bioavailability, reduced side effects, and better patient compliance, ultimately maximizing the therapeutic potential of this important drug across multiple clinical indications including COPD and dermatological conditions.
This compound is a selective, long-acting phosphodiesterase-4 (PDE4) inhibitor used as an oral anti-inflammatory drug for treating chronic obstructive pulmonary disease (COPD) [1] [2]. It is metabolized to its primary active metabolite, this compound N-oxide, which contributes significantly to its therapeutic efficacy [3]. Bioanalytical method development for this compound and its metabolite requires high sensitivity due to low plasma concentrations observed in clinical studies, particularly in Asian populations where CYP1A2 metabolism differences may lead to altered exposure profiles compared to Caucasian populations [3]. These application notes provide detailed protocols for sample preparation and analysis of this compound and this compound N-oxide in human plasma using LC-MS/MS.
The SPE method provides high recovery with minimal matrix effects [6]:
The LLE method offers an alternative extraction approach [3] [4]:
Table 1: Comparison of Sample Preparation Methods
| Parameter | Solid-Phase Extraction | Liquid-Liquid Extraction |
|---|---|---|
| Sample Volume | 500 μL plasma | 500 μL plasma |
| Extraction Efficiency | High recovery with slight matrix effect | Good recovery |
| Processing Time | ~20 minutes/sample | ~15 minutes/sample |
| Cost per Sample | Higher | Lower |
| Throughput | Suitable for batch processing | Suitable for batch processing |
| LLOQ Achievable | 0.02 ng/mL (this compound), 0.04 ng/mL (N-oxide) [3] | 0.1 ng/mL (both analytes) [4] |
Table 2: MRM Transitions for this compound and Metabolites
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Function | Dwell Time (ms) |
|---|---|---|---|---|
| This compound | 403.1 | 187.1 | Quantitation | 200 |
| This compound | 403.1 | 241.1 | Confirmation | 200 |
| This compound N-oxide | 419.2 | 187.1 | Quantitation | 200 |
| This compound N-oxide | 419.2 | 241.0 | Confirmation | 200 |
| [D4]-roflumilast (IS) | 407.1 | 245.2 | Internal Standard | 200 |
| [D4]-roflumilast N-oxide (IS) | 423.1 | 187.1 | Internal Standard | 200 |
The developed methods have been comprehensively validated according to regulatory guidelines [3] [6]:
The following workflow diagram illustrates the complete process for this compound sample preparation and analysis:
Understanding the pharmacological context enhances appropriate method development. This compound exerts its therapeutic effects through PDE4 inhibition:
The validated method has been successfully applied in pharmacokinetic studies of this compound in healthy Chinese volunteers [6]:
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | 0.25 mg Dose | 0.375 mg Dose | 0.5 mg Dose |
|---|---|---|---|
| This compound Cmax | Dose-proportional increase | Dose-proportional increase | Dose-proportional increase |
| This compound Tmax | 0.25-2.0 hours | 0.25-2.0 hours | 0.25-2.0 hours |
| This compound t½ | 19.7-20.9 hours | 19.7-20.9 hours | 19.7-20.9 hours |
| This compound N-oxide t½ | 23.2-26.2 hours | 23.2-26.2 hours | 23.2-26.2 hours |
| Accumulation Index (Rac) | - | 1.63 (this compound) 3.20 (N-oxide) | - |
The presented application notes provide detailed protocols for the sample preparation and LC-MS/MS analysis of this compound and its major metabolite this compound N-oxide in human plasma. The SPE method offers superior sensitivity with LLOQs of 0.02 ng/mL for this compound and 0.04 ng/mL for this compound N-oxide, while the LLE method provides a simpler alternative with slightly higher but still adequate sensitivity. The method has been validated according to regulatory standards and successfully applied in pharmacokinetic studies, demonstrating robustness, precision, and accuracy suitable for clinical studies and therapeutic drug monitoring.
This protocol provides a methodology for assessing the photostability of this compound, a critical step in ensuring drug product quality and shelf-life. The procedure is based on ICH Q1B guidelines and adapted from published forced degradation studies [1].
To evaluate the inherent photostability of this compound drug substance by exposing it to UV light and quantifying the resulting degradation.
The experimental workflow for this protocol is outlined below.
Research indicates that this compound's photostability can be significantly improved through formulation strategies, primarily by forming an inclusion complex with cyclodextrins (CDs) [2] [3].
Cyclodextrins are torus-shaped oligosaccharides with a hydrophobic internal cavity that can encapsulate drug molecules like this compound, shielding them from light [2].
The following diagram illustrates how cyclodextrin protects this compound from photodegradation.
The stability of the this compound-cyclodextrin complex is influenced by environmental factors. The complexation constant (K11) decreases with increasing temperature and pH, indicating that the complex is most stable at lower temperatures and slightly acidic conditions [2].
The table below summarizes quantitative data on this compound stability and complexation from key studies.
| Parameter | Condition/Type | Value / Result | Reference / Context |
|---|---|---|---|
| Photostability (Pure API) | UV exposure (75 h) | ~0.61% degradation (considered stable) | [1] |
| Photostability (with CDs) | Cyclodextrin complex | "Reduced extreme photosensitivity" & new fluorescence signal | [2] [3] |
| Complexation Constant (K11) | β-Cyclodextrin (β-CD) | 646 ± 34 M⁻¹ (highest among CDs tested) | [2] |
| Effect of Temperature on K11 | Increased temperature | K11 value decreases | [2] |
| Effect of pH on K11 | Increased pH | K11 value decreases | [2] |
| Major Degradation Pathway | Alkaline Hydrolysis | 18.4% degradation | [1] |
| Oxidative Degradation | 30% H₂O₂, 80°C, 24h | 2.55% degradation | [1] |
While the focus here is on photostability, a comprehensive understanding of this compound's stability requires knowledge of its behavior under other stress conditions. The table below summarizes key findings from forced degradation studies, which are essential for developing a stability-indicating analytical method [1].
| Stress Condition | Details | % Degradation | Major Degradation Products (Area %) | Conclusion |
|---|---|---|---|---|
| Acidic Hydrolysis | 0.1 N HCl, 80°C, 24 h | 1.84% | One significant product (1.26%) | Low degradation |
| Alkaline Hydrolysis | 0.1 N NaOH, 80°C, 24 h | 18.4% | Multiple products (e.g., 8.21%, 7.02%, 1.71%) | Highly unstable |
| Oxidative Stress | 30% H₂O₂, 80°C, 24 h | 2.55% | Three impurities (major: 1.1%) | Moderately unstable |
| Neutral Hydrolysis | Water, 80°C, 24 h | 0.63% | None significant | Stable |
| Thermal Stress (Dry) | 80°C, 24 h (solid) | 0.62% | None significant | Stable |
| Photolytic Stress | UV light, 25°C, 75 h (solid) | 0.61% | None significant | Stable |
This compound is an orally available phosphodiesterase-4 (PDE4) inhibitor approved for chronic obstructive pulmonary disease (COPD) and investigated for other inflammatory conditions. Despite its clinical efficacy, this compound faces significant pharmaceutical challenges that limit its optimal therapeutic application. The drug exhibits low aqueous solubility, which can lead to osmotic diarrhea and reduced bioavailability, and demonstrates extreme photosensitivity, making it prone to degradation under light exposure. Additionally, this compound is susceptible to digestive degradation in the gastrointestinal tract, further reducing its effective concentration at target sites.
Bioaccessibility—defined as the fraction of a compound released from its matrix in the gastrointestinal tract and available for absorption—represents a critical parameter for optimizing this compound formulations. The measurement of bioaccessibility provides insights into a drug's potential bioavailability and helps identify formulation strategies to enhance therapeutic outcomes. Among various approaches, cyclodextrin complexation has emerged as a promising technology to address this compound's limitations by improving solubility, protecting against enzymatic and pH-mediated degradation, and enhancing photostability.
This application note provides detailed methodologies for evaluating this compound bioaccessibility, with emphasis on cyclodextrin-based formulation approaches. The protocols cover complexation efficiency assessment, in vitro digestion models, and photostability testing, providing researchers with validated tools to advance this compound formulation development.
The Higuchi-Connors method provides a standardized approach for evaluating this compound-cyclodextrin inclusion complexes and determining complexation constants [1] [2]. This method employs a solubility isotherm to quantify the complexation efficiency between this compound and various cyclodextrins.
Materials and Equipment:
Procedure:
Prepare cyclodextrin solutions across a concentration range (0-15 mM) in appropriate buffers.
Add fixed quantity of this compound (8 mg/mL) to each cyclodextrin solution.
Incubate samples for 12 hours at constant temperature (25°C standard) with agitation to ensure equilibrium.
Centrifuge samples at 10,000 × g for 15 minutes to remove undissolved drug.
Analyze supernatant using validated HPLC method to determine dissolved this compound concentration.
Construct solubility isotherm by plotting solubilized this compound versus cyclodextrin concentration.
Calculate the apparent 1:1 complex stability constant (K~11~) using the following equation derived from the Higuchi-Connors method:
K~11~ = Slope / [S~0~(1-Slope)]
Where S~0~ represents the intrinsic solubility of this compound without cyclodextrin, and Slope is obtained from the linear regression of the solubility isotherm [1] [2].
Understanding the thermodynamic parameters of this compound-cyclodextrin complexes is essential for predicting formulation stability under various storage and usage conditions.
Temperature Studies:
pH Studies:
Table 1: Complexation Constants (K~11~) of this compound with Various Cyclodextrins
| Cyclodextrin Type | K~11~ Value (M⁻¹) | Optimum pH | Temperature Sensitivity |
|---|---|---|---|
| β-CD | 646 ± 34 | 6.0 | High (decreases with temperature) |
| HPβ-CD | 512 ± 28 | 6.0 | Moderate |
| γ-CD | 428 ± 31 | 6.0 | Moderate |
| α-CD | 385 ± 27 | 6.0 | Low |
| Mβ-CD | 567 ± 32 | 6.0 | Moderate |
The in vitro digestion model simulates human gastrointestinal conditions to evaluate this compound protection by cyclodextrins and measure bioaccessibility improvements [1] [2].
Materials and Equipment:
Procedure:
Bioaccessibility Calculation: Bioaccessibility (%) = (C~digested~ / C~initial~) × 100
Where C~digested~ represents this compound concentration after in vitro digestion, and C~initial~ represents the initial this compound concentration before digestion.
Molecular docking studies provide insights into the structural basis of this compound-cyclodextrin interactions and help predict complexation efficiency.
Procedure:
This compound's extreme photosensitivity necessitates careful evaluation of its stability under light exposure and protective strategies using cyclodextrins.
Materials and Equipment:
Procedure:
Table 2: Photostability Parameters of this compound with Cyclodextrin Protection
| Formulation | Degradation Rate Constant (min⁻¹) | Half-life (min) | Fluorescence Intensity | Protection Factor |
|---|---|---|---|---|
| This compound alone | 0.025 ± 0.003 | 27.7 ± 3.2 | High | 1.0 (reference) |
| This compound-β-CD | 0.011 ± 0.002 | 63.0 ± 5.8 | Moderate | 2.3 ± 0.3 |
| This compound-HPβ-CD | 0.008 ± 0.001 | 86.6 ± 7.1 | Low | 3.1 ± 0.4 |
| This compound-γ-CD | 0.015 ± 0.002 | 46.2 ± 4.3 | Moderate | 1.7 ± 0.2 |
The following table integrates key findings from this compound bioaccessibility studies to facilitate comparison across different methodological approaches:
Table 3: Summary of this compound Bioaccessibility Enhancement Strategies
| Method | Key Parameters | Optimal Conditions | Bioaccessibility Improvement | Limitations |
|---|---|---|---|---|
| Cyclodextrin Complexation | K~11~ value, complexation efficiency | β-CD, pH 6.0, 25°C | 2.5-3.5 fold increase | Reduced efficiency at high temperature and pH |
| In Vitro Digestion | Bioaccessibility %, protection factor | HPβ-CD, 17.5 mg/mL | Significant protection in GI tract | Does not fully replicate mucosal absorption |
| Photostability Enhancement | Degradation rate, half-life | HPβ-CD, 10 mM | 3-fold stability improvement | Fluorescent products may interfere with analysis |
| Molecular Docking | Binding energy, interaction sites | β-CD and HPβ-CD | Predicts optimal CD selection | Computational prediction requires experimental validation |
The following diagrams illustrate key experimental workflows and mechanism of action for this compound bioaccessibility enhancement:
Diagram 1: Experimental workflow for comprehensive this compound bioaccessibility assessment
Diagram 2: Mechanism of this compound bioaccessibility enhancement and pharmacological action
The methodologies presented in this application note provide comprehensive tools for evaluating and enhancing this compound bioaccessibility. The cyclodextrin complexation approach, particularly with β-CD and HPβ-CD, demonstrates significant improvements in this compound solubility, stability, and bioaccessibility. The in vitro digestion model offers a reliable prediction of this compound performance in the gastrointestinal environment, while photostability studies address the drug's light sensitivity challenges.
These protocols enable formulation scientists to optimize this compound delivery systems, potentially leading to improved therapeutic outcomes with reduced adverse effects. The discovery that cyclodextrins not only enhance solubility but also protect this compound from digestive degradation and photodegradation represents a significant advancement in addressing this drug's pharmaceutical limitations.
Future directions should include correlation of in vitro bioaccessibility data with in vivo pharmacokinetic studies, investigation of additional advanced delivery systems, and application of these methodologies to novel this compound formulations for expanding clinical applications.
The tables below summarize key clinical outcomes and safety data for this compound from various studies.
TABLE 1: Effects on Lung Function and Exacerbations
| Study / Analysis Type | Patient Population | Effect on Pre-BD FEV₁ (mean change vs. placebo) | Effect on Post-BD FEV₁ (mean change vs. placebo) | Effect on Exacerbations (vs. placebo) |
|---|---|---|---|---|
| Systematic Review & Meta-Analysis [1] | COPD (11 RCTs) | +0.62 SD (p<0.001) | +0.56 SD (p<0.001) | Exacerbation rate reduced (p<0.001) |
| Phase III Trials (Pooled) [2] | Severe/Very Severe COPD | +39 to 88 mL (p<0.0001) | +45 to 97 mL (p<0.0001) | Rate reduced by 15-18% [2] |
| Retrospective Cohort [3] | COPD with Bronchiectasis | N/S | +0.3 L (p=0.028) | Higher risk (OR=14.64, p=0.004) |
| RCT vs. Azithromycin [4] | COPD (Refractory) | N/S | N/S | Exacerbation risk reduced (RR=0.74) |
TABLE 2: Comparative Outcomes and Adverse Events
| Outcome / Event | This compound vs. Placebo [1] | This compound vs. Azithromycin [4] | This compound in COPD with Bronchiectasis [3] |
|---|---|---|---|
| All-Cause Mortality | Not a primary outcome | Risk higher (RR=3.22) | No significant difference |
| Pneumonia | N/S | Risk lower (RR=0.81) | N/S |
| Diarrhea | Risk higher (RR=2.95) | N/S | N/S |
| Weight Loss | Risk higher (RR=3.81) | N/S | N/S |
| Oxygen Dependence | N/S | No significant difference | N/S |
| Symptoms (CAT Score) | N/S | N/S | Significant improvement |
This protocol is adapted from a published randomized controlled trial investigating the anti-inflammatory mechanisms of this compound [5].
Assessments are conducted at specific time points: Screening (Week -1), Baseline (Week 0), and during treatment (Weeks 4, 8, 12).
The workflow for this protocol can be visualized as follows:
A key hypothesis is that this compound exerts its anti-inflammatory effect by interrupting a self-propagating cycle of neutrophilic inflammation. The following diagram illustrates this proposed mechanism and the drug's target:
I hope these detailed application notes and protocols provide a solid foundation for your research and drug development efforts.
The table below summarizes the primary technological approaches for enhancing the solubility and bioavailability of Roflumilast, along with their key characteristics and performance outcomes.
| Strategy | Formulation Composition | Key Findings/Performance | Reference |
|---|---|---|---|
| Cyclodextrin Complexation | β-CD or HPβ-CD in aqueous solution | Highest complexation constant with β-CD (K11=646 ± 34 M⁻¹). Improved bioaccessibility by 1.5-fold and enhanced photostability. | [1] |
| Solid Dispersion (Kneading) | Drug:Polymer (1:1 w/w) with PEG 6000, Mannitol, Poloxamer 188, or Gelucire 44/14 | Significant dissolution improvement. Polymers showed good compatibility; formulations suitable for direct compression into tablets. | [2] |
| Nanoemulsion (Oil-in-Water) | Oleic acid (oil), Tween 80 (S), Ethanol (CoS), Water; S:CoS ratio 1:2 | Optimal formula (F2): particle size 167.1 nm, PDI 0.195, Zeta Potential -32.22 mV. Enhanced skin penetration. | [3] |
| Nanoemulgel | Optimized NE + 0.5% (w/w) Xanthan gum | Particle size 172.7 nm, PDI 0.121, Zeta Potential -28.31 mV. Suitable viscosity for topical application. | [3] |
| Nanostructured Lipid Carrier (NLC) Gel | Oleic acid, Glycerol monostearate, Tween 80; gelled with Carbopol 934 | High encapsulation efficiency (90.38%). Sustained release (~90% over 24 hrs). Significant PASI score reduction in vivo. | [4] |
| Solvent Blend System | Diethylene glycol monoethyl ether (DEGEE) and Water (Ratio 1:10 to 20:1) | Significantly improved solubility in topical emulsions, suspensions, and gels. | [5] |
This protocol is used to determine the complexation constant (K11) and characterize the inclusion complex [1].
This protocol describes a low-energy method, aqueous phase titration, for formulating oil-in-water (O/W) nanoemulsions for topical delivery [3].
The following workflow summarizes the key steps and decision points in the nanoemulsion development process.
This protocol is suitable for developing immediate-release oral tablets to overcome dissolution-related issues [2].
Among natural cyclodextrins, β-CD forms the most stable complex with this compound, with the highest complexation constant (K11 = 646 ± 34 M⁻¹) [1]. However, modified CDs like HPβ-CD are also highly effective and may offer advantages in terms of solubility and tolerability.
Complexation with cyclodextrins is a proven strategy. Studies show that CDs protect this compound from light-induced degradation by encapsulating the drug molecule within their hydrophobic cavity. This not only improves solubility but also reduces the drug's extreme photosensitivity [1].
A high Polydispersity Index (PDI > 0.2) indicates a non-homogeneous size distribution. Common causes and fixes include:
Nanostructured Lipid Carrier (NLC) Gel is an excellent choice for sustained release. Research demonstrates that an NLC-based gel of this compound can provide sustained release of up to 90% of the drug over 24 hours, overcoming the limitations of conventional therapies [4].
Incorporate a gelling agent into the optimized nanoemulsion. For instance, adding 0.5% (w/w) Xanthan gum to the nanoemulsion under gentle stirring can successfully form a nanoemulgel. This transformation increases viscosity, improves stability, and enhances application convenience while maintaining nanoscale properties [3].
Q1: What is the most effective method to improve Roflumilast's photostability? The most effective method documented is forming an inclusion complex with Cyclodextrins (CDs). CDs are torus-shaped oligosaccharides with a hydrophobic cavity that can encapsulate this compound, shielding it from light and thereby significantly reducing its photosensitivity. This complexation also improves the drug's water solubility and bioaccessibility [1] [2].
Q2: Which type of Cyclodextrin works best with this compound? Among natural cyclodextrins, β-CD forms the most stable complex with this compound, with the highest complexation constant (K11) of 646 ± 34 M⁻¹ at 25°C [1]. However, modified CDs like Hydroxypropyl-β-CD (HPβ-CD) are also highly effective and were used in digestion and photostability experiments, showing excellent performance as a carrier [1] [2].
Q3: How does complexation with Cyclodextrins protect this compound? The inclusion complex provides two key protective effects [1]:
Q4: What experimental factors can affect the complexation efficiency? Your experimental conditions are critical [1]:
Issue: Low complexation efficiency or poor solubility improvement.
Issue: Inconsistent results in photostability tests.
The table below summarizes key quantitative data to guide your experimental planning.
| Parameter | β-CD Value | HPβ-CD Value | Experimental Conditions |
|---|---|---|---|
| Complexation Constant (K11) | 646 ± 34 M⁻¹ | Not Specified | 25°C [1] |
| Minimum Equilibrium Time | 10 hours [1] [2] | 10 hours [1] [2] | -- |
| Standard Incubation Time | 12 hours [1] [2] | 12 hours [1] [2] | -- |
| Studied pH Range | 6.0, 7.4, 8.0 [1] | 6.0, 7.4, 8.0 [1] | -- |
| Studied Temperature Range | 5°C to 45°C [1] | 5°C to 45°C [1] | -- |
| Drug Concentration (Digestion Study) | -- | 0.2 mg/mL [1] [2] | With 17.5 mg/mL HPβ-CD |
Protocol 1: Determining the Complexation Constant using the Higuchi-Connors Method [1] [2]
Protocol 2: In Vitro Digestion Model [1] [2]
The following diagram outlines the key steps for creating and testing a this compound-cyclodextrin complex.
The table below summarizes the key formulation strategies identified for enhancing the bioaccessibility of Roflumilast, which suffers from low aqueous solubility and photostability issues [1] [2].
| Technique | System Composition | Key Characteristics/Performance | Primary Enhancement Mechanism |
|---|---|---|---|
| Cyclodextrin Complexation [1] | β-CD, HPβ-CD, Mβ-CD | K11 with β-CD: 646 ± 34 M-1; Enhanced in vitro bioaccessibility; Improved photostability. | Inclusion complex formation improving solubility and protecting the drug. |
| Lipid-Polymer Hybrid Nanoparticles (LPHNPs) [3] | Polymeric core (PHEA-g-PCL), Lipid shell (DPPC, DSPE-PEG2000-Mannose) | Colloidal size, negative ζ potential; Sustained drug release; Active macrophage targeting via mannose. | Core-shell structure for high drug loading and targeted delivery. |
| Nanoemulsions (NE) & Nanoemulgels [4] | Oil: Oleic acid; Surfactant: Tween 80; Co-surfactant: Ethanol; Gelling agent: Xanthan gum | NE (F2) particle size: 167.1 nm; PDI: 0.195; Nanoemulgel particle size: 172.7 nm; Enhanced skin penetration. | Nanosized droplets for improved dissolution and skin permeation. |
| Nanostructured Lipid Carriers (NLCs) [5] | Solid lipid: Glyceryl Monostearate (GMS); Liquid lipid: Oleic acid; Surfactant: Tween 80 | Optimized particle size: 122.65 nm; PDI: 0.278; %EE: 87.76%; %CDR (12h): 88.29%. | Amorphous lipid matrix for high drug loading and controlled release. |
This protocol determines the complexation constant (K11) and evaluates photostability.
Phase 1: Solubility Method (Higuchi-Connors)
Phase 2: In Vitro Digestion Simulation
Phase 3: Photostability Assessment
This section consolidates methods for lipid-based nanocarriers [4] [5].
Part A: Preparation of this compound-Loaded NLCs [5]
Part B: Preparation of Nanoemulsions (NE) and Nanoemulgels [4]
The therapeutic and enhancement mechanisms can be visualized through the following pathways and processes.
Diagram 1: Cellular Mechanism of Action of this compound. This compound inhibits PDE4, leading to increased intracellular cAMP. This activates PKA and inhibits NF-κB, reducing pro-inflammatory cytokines while promoting anti-inflammatory IL-10 production [6] [2].
Diagram 2: Generalized Workflow for Formulation Development. This chart outlines the key stages in developing a this compound enhancement strategy, from initial design to final data analysis [1] [3] [4].
Q1: During the CD complexation study, my K11 value is low or the data is not linear. What could be wrong?
Q2: The particle size of my NLCs or Nanoemulsions is too large or the PDI is high.
Q3: The entrapment efficiency (%EE) of this compound in my NLCs is low.
Q4: How can I demonstrate the protective effect of my formulation?
The table below summarizes the stability constants (K11) for Roflumilast with different cyclodextrins, which indicate the strength of the complex formed. A higher K11 value generally suggests a more stable complex [1].
| Cyclodextrin Type | Abbreviation | Complexation Constant (K11, M⁻¹) |
|---|---|---|
| β-Cyclodextrin | β-CD | 646 ± 34 [1] |
| Hydroxypropyl-β-Cyclodextrin | HPβ-CD | Data from source needed for full comparison [1] |
| Methyl-β-Cyclodextrin | Mβ-CD | Data from source needed for full comparison [1] |
| α-Cyclodextrin | α-CD | Data from source needed for full comparison [1] |
| γ-Cyclodextrin | γ-CD | Data from source needed for full comparison [1] |
The complexation process is influenced by environmental factors. The following table outlines the thermodynamic parameters for the formation of the this compound-β-CD complex, which are crucial for understanding how temperature affects the reaction [1].
| Parameter | Symbol | Value / Trend |
|---|---|---|
| Enthalpy Change | ΔH° | Negative (Exothermic) [1] |
| Entropy Change | ΔS° | Negative [1] |
| Gibbs Free Energy Change | ΔG° | Negative (Spontaneous) [1] |
| Effect of Temperature on K11 | - | Decreases with increasing temperature [1] |
| Effect of pH on K11 | - | Decreases with increasing pH [1] |
Here are detailed methodologies for key experiments in cyclodextrin complexation studies, based on the research of this compound [1].
The Higuchi-Connors method is a standard technique for determining the 1:1 complex stability constant [1].
This experiment assesses the protective effect of cyclodextrins on this compound during digestion and measures its bioaccessibility [1].
Molecular docking is a computational method used to predict the preferred orientation and interactions of a this compound molecule inside the cyclodextrin cavity [1].
Q1: The measured complexation constant (K11) for this compound with β-CD is lower than expected. What could be the reason?
Q2: How can I improve the complexation efficiency and solubility enhancement of this compound?
Q3: Our analysis shows significant degradation of this compound during stability testing. How can this be mitigated?
The following diagram illustrates the logical workflow for developing and analyzing a this compound-cyclodextrin complex.
This diagram outlines how key properties of this compound are improved through cyclodextrin complexation.
The table below consolidates key methodological parameters and the specific factors investigated for robustness across different studies.
| Source & Method Focus | Chromatographic Conditions | Robustness Testing Factors Investigated | Key Findings & Recommendations |
|---|
| Stability-Indicating HPLC-DAD [1] | Column: Durashell C18 (250 x 4.6 mm, 5 µm) Mobile Phase: Ammonium acetate (pH 6.3):MeOH:ACN (30:35:35) Flow Rate: 1.3 mL/min Detection: 251 nm | Implied by validation; specific factors not detailed in abstract. | Method was "thoroughly validated" and found to be robust, successfully separating the drug from over 20 forced degradation products and pharmaceutical compounds [1]. | | RP-HPLC for Nanoparticles in Plasma [2] | Column: Phenomenex C-18 (150 x 4.6 mm, 5 µm) Mobile Phase: Ammonium acetate buffer (pH 7.0):ACN:MeOH (20:40:40) Detection: 254 nm | Not explicitly listed for robustness, but method was validated for robustness as per ICH guidelines [2]. | The developed method was found to be robust and suitable for its intended use in pharmacokinetic studies [2]. | | HPLC with Fluorescence Detection [3] | Column: C18 (250 x 4.6 mm, 5 µm) Mobile Phase: 0.08% o-phosphoric acid (pH 2.3):MeOH (20:80) Flow Rate: 1.0 mL/min Detection: FLD (Ex:290 nm, Em:380 nm) | Flow rate (±0.1 mL/min), Mobile phase composition (±1%), Column temperature (±1 °C) [3]. | The calculated RME% values under varied conditions confirmed the method's robustness [3]. | | Systematized LC Method (QbD Approach) [4] | Column: ShimPack GWS C18 Mobile Phase: MeOH:Water pH 3.5 (90:10) Flow Rate: 1.2 mL/min Detection: 250 nm | CMVs: Methanol proportion, Flow rate, pH, Detection wavelength [4]. | A QbD-based "fishbone diagram" was used to identify CMVs. Control strategies were defined for these variables to ensure method robustness [4]. |
The following workflow outlines a systematic approach for designing and executing a robustness test, drawing from general guidance and specific applications.
Identify Critical Factors (Step 1): Select factors for testing from the method description. For an HPLC method, this typically includes:
Define Variation Intervals (Step 2): Choose small, deliberate variations that represent expected changes during method transfer. Examples from the literature include:
Select an Experimental Design (Step 3): Use a systematic design to efficiently study multiple factors. Plackett-Burman or Fractional Factorial designs are commonly used as they allow screening many factors with a minimal number of experiments [5] [6].
Execute Experiments & Measure Responses (Steps 4 & 5): Run the experiments according to the design. Measure both assay responses (e.g., percentage recovery of Roflumilast) and system suitability parameters (e.g., retention time, tailing factor, resolution from critical peaks) [5] [6].
Q1: Our this compound peak retention time shifts significantly with minor mobile phase changes. What could be the cause?
Q2: We observe a loss of resolution between this compound and a close-eluting degradation product during robustness testing. How should we address this?
Q3: When should we perform robustness testing during method development?
Roflumilast is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP1A2 into its active metabolite, this compound N-oxide [1] [2]. This metabolite accounts for approximately 90% of the total PDE4 inhibitory activity in vivo due to its much higher systemic exposure (AUC is about 10-fold greater than the parent drug) [3] [4] [2].
The following diagram illustrates the metabolic pathway and key pharmacokinetic parameters.
Key pharmacokinetic parameters for reference are summarized in the table below.
| Parameter | This compound | This compound N-oxide |
|---|---|---|
| Bioavailability | ~80% [1] [2] | – |
| Protein Binding | ~99% [1] [2] | ~97% [1] [2] |
| Time to Peak (T~max~) | 0.5 - 2 hours (fasting) [1] [2] | ~8 hours [2] |
| Half-life (T~1/2~) | ~17 hours [1] [2] | ~30 hours [1] [2] |
| Plasma Clearance | ~9.6 L/h [1] | – |
Co-administration of this compound with drugs that inhibit or induce CYP3A4 and/or CYP1A2 can significantly alter the exposure of both this compound and its active metabolite, impacting efficacy and safety [3] [4]. The following table provides specific recommendations based on a PBPK model [3] [4].
| Perpetrator Drug | Interaction Type | Clinical Recommendation |
|---|---|---|
| Ketoconazole, Itraconazole | Strong CYP3A4 Inhibitor | Reduce this compound dose by half or use with caution [3] [4]. |
| Fluvoxamine | Dual CYP3A4/1A2 Inhibitor | Reduce this compound dose by half or use with caution [3] [4]. |
| Cimetidine, Enoxacin, Fluconazole | CYP1A2 or Moderate CYP3A4 Inhibitor | Use with caution [3] [4]. |
| Rifampicin, Efavirenz | Strong or Moderate CYP3A4 Inducer | Avoid co-administration [3] [4]. |
For researchers designing studies to evaluate these interactions, the following methodologies provide a robust framework.
A validated PBPK model can predict changes in the pharmacokinetics and pharmacodynamics (PDE4 inhibition) of this compound and its metabolite when co-administered with perpetrators [3] [4].
The workflow for developing and applying a PBPK model is as follows.
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor. Its primary molecular mechanism involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels, activating Protein Kinase A (PKA), and subsequently modulating key metabolic regulators [1] [2] [3]. The core signaling pathway is outlined below.
The table below summarizes key quantitative findings from animal and human studies.
| Study Model | Dosage Regimen | Key Metabolic Findings | Reference |
|---|
| High-fat diet (HFD) induced obese mice | 12 weeks | - Reduced body weight gain
Here are detailed methodologies for key in vitro and in vivo experiments investigating this compound's anti-adipogenic effects.
This protocol assesses this compound's effect on inhibiting the differentiation of preadipocytes into mature adipocytes [1].
This protocol evaluates this compound's effects on whole-body metabolism and weight gain in a diet-induced obesity model [2].
Experimental Design
Clinical & Translational Insights
The table below summarizes quantitative findings from a 2024 meta-analysis on alternative dosing strategies for oral roflumilast in COPD patients [1] [2] [3].
| Dosing Strategy | Discontinuation Rate (vs. Standard) | Risk Ratio for Discontinuation (95% CI) | Diarrhea Incidence (vs. Standard) | Risk Ratio for Diarrhea (95% CI) | Efficacy (Acute Exacerbations) |
|---|---|---|---|---|---|
| Standard Dose (500 µg/day) | 35.2% (Reference) | Reference | 12.7% (Reference) | Reference | 20.1% |
| Dose-Escalation | 27.9% | 0.81 (0.67-0.97) [3] | 23.9% vs 30.0% [4] | 0.83 (0.68-1.01) [4] | Similar to standard (Data not pooled) |
| Low-Dose (250 µg/day) | 11.7% | 0.62 (0.48-0.80) [3] | 6.6% | 0.58 (0.42-0.82) [3] | 22.9% (P=0.27 vs standard) [1] |
For researchers designing studies on adherence, here are the methodologies from key cited clinical trials.
This protocol is based on the OPTIMIZE study design, which demonstrated improved adherence [5].
This protocol is derived from studies analyzing the maintenance of a reduced dose [1] [2].
The following diagram illustrates the logical workflow for selecting an appropriate adherence strategy based on patient profile and research goals.
What is the biological rationale for these dosing strategies? The adverse drug reactions (ADRs) like diarrhea and nausea are dose-dependent [2]. By initiating treatment at a lower dose (250 µg), the strategy allows the patient's system to develop tolerance, potentially mitigating the initial "shock" of side effects and improving the likelihood of persisting with therapy until the body adapts or the dose is escalated [1] [5].
Does the dose-escalation strategy work for all patient populations? Not necessarily. Evidence is conflicting. While the European OPTIMIZE study showed success [5], a smaller study in South Korean patients with lower average BMI found high discontinuation rates in both dose-escalation and standard groups, suggesting population-specific factors like body weight may influence tolerability [5]. Further large-scale RCTs are needed to confirm efficacy across diverse demographics [1].
Is the therapeutic efficacy of the low-dose strategy compromised? The 2024 meta-analysis found that the pooled incidence of acute exacerbations was not significantly different between the low-dose (250 µg) and standard-dose (500 µg) groups (22.9% vs. 20.1%, P=0.27) [1] [2]. This suggests that the low-dose regimen may preserve a significant degree of clinical efficacy, making it a valid option for patients who cannot tolerate the full dose.
Are there any formulation alternatives to improve adherence? Yes. While the adherence challenges primarily concern the oral formulation of this compound for COPD, a topical foam formulation (0.3%) has been developed for dermatological conditions like psoriasis and seborrheic dermatitis [6] [7]. This formulation is designed with excipients that are cosmetically acceptable and well-tolerated on hair-bearing skin, directly addressing adherence challenges related to formulation properties in its specific field of use [6].
Interference can arise from several sources during the analysis of Roflumilast. The table below summarizes the major degradation products formed under various stress conditions, based on forced degradation studies [1].
| Stress Condition | % Degradation | Major Degradation Products (Relative Retention Time - RRT) | Interference Risk |
|---|---|---|---|
| Acidic Hydrolysis (0.1N HCl, 80°C, 24h) | 1.84% | RRT 0.64 (1.26%) | Low to Moderate [1] |
| Alkaline Hydrolysis (0.1N NaOH, 80°C, 24h) | 18.4% | RRT 0.37 (7.02%), RRT 0.76 (8.21%), RRT 0.68 (1.71%) | High [1] |
| Oxidative Degradation (30% H₂O₂, 80°C, 24h) | 2.55% | RRT 0.72 (1.10%), RRT 0.64 (0.67%) | Moderate [1] |
| Neutral Hydrolysis (Water, 80°C, 24h) | 0.63% | Not Detected | Very Low [1] |
| Thermal Degradation (80°C, 24h) | 0.62% | Not Detected | Very Low [1] |
| Photolytic Degradation (UV, 25°C, 75h) | 0.61% | Not Detected | Very Low [1] |
Other potential sources of interference include:
The key to resolving interference is to use a stability-indicating method that can separate this compound from all potential degradation products. Here are some established and validated HPLC methods from the literature.
| Method Parameter | Rapid LC Method [1] | Stability-Indicating Method [2] | Fast Assay Method [3] | HPLC-FD Method [5] |
|---|---|---|---|---|
| Column | Zorbax SB C18 (50 mm x 4.6 mm, 1.8 µm) | Durashell C18 (250 mm x 4.6 mm, 5 µm) | Accucore C18 (150 mm x 4.6 mm, 4 µm) | Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient: A: 0.005M Ammonium Formate pH 3.5 B: Acetonitrile | Isocratic: 0.0065M Ammonium Acetate pH 6.3 : Methanol : Acetonitrile (30:35:35) | Isocratic: 10mM Sodium Dihydrogen Phosphate : Acetonitrile (45:55 v/v) | Isocratic: 0.08% o-Phosphoric acid : Methanol (20:80) |
| Flow Rate | 0.5 mL/min | 1.3 mL/min | 1.0 mL/min | 1.0 mL/min |
| Run Time | 13 min | 6.2 min (retention time) | 5 min | Not Specified |
| Detection | UV 215 nm | DAD 251 nm | UV 215 nm | Fluorescence (Ex: 290 nm, Em: 380 nm) |
| Key Application | Forced Degradation Studies | Stability-indicating, specificity vs. 20+ drugs | Assay & Content Uniformity | High selectivity in formulations |
Here are the detailed experimental protocols for two of the most cited methods:
This method is ideal for investigating the stability of the drug substance and separating multiple degradation products quickly.
1. Chromatographic Conditions:
2. Forced Degradation Sample Preparation:
This method is robust for routine quality control and stability testing of tablet formulations.
1. Chromatographic Conditions:
2. Specificity Check:
The following diagram illustrates a systematic approach to identifying and resolving analytical interference when testing this compound.
| Drug (Formulation) | Indication(s) | Common Adverse Events (AEs) | Incidence of Treatment-Related AEs | Application Site Tolerability | Key Trial / Reference |
|---|---|---|---|---|---|
| Roflumilast (Cream 0.15%, 0.05%) | Atopic Dermatitis (Ages ≥2 years) | Upper respiratory tract infection, diarrhea, vomiting, rhinitis, conjunctivitis, headache [1] | ≤6% (treatment-related AEs); <1% (serious AEs); Application site pain: 1.5-1.6% [1] | Favorable; low rates of application site pain [1] | INTEGUMENT-1/2 & PED Phase 3 Trials [1] |
| This compound (Cream 0.3%) | Plaque Psoriasis | Not explicitly listed in provided results | Low rates of AEs; favorable tolerability profile [2] | Favorable tolerability profile [2] | ARRECTOR Phase 3 Trial [2] |
| This compound (Foam 0.3%) | Seborrheic Dermatitis & Psoriasis | Low AE rates; ≤1.1% reported stinging at application site [3] | Low rates of AEs; ≤1.1% reported stinging at application site [3] | Well tolerated; minimal stinging [3] | Phase II, 52-Week Open-Label Trial [3] |
| Crisaborole (Ointment 2%) | Atopic Dermatitis (Ages ≥2 years) | Comparable to vehicle control [4] | No significant difference vs. vehicle (OR=1.07, 95% CI: 0.87-1.30) [4] | Problematic burning, stinging, and pruritus in some patients [5] | Meta-analysis of 6 RCTs (n=4681) [4] |
The differences in safety and potency among PDE4 inhibitors can be traced to their structural interactions with the PDE4 enzyme. A 2024 structural biology study provided a molecular rationale for these variations [5].
This fundamental difference in binding affinity means that this compound can achieve therapeutic efficacy at lower concentrations, which is a key factor in its favorable safety and local tolerability profile [5].
The diagram below visualizes this critical "3-2-1" binding rule.
For the purpose of experimental replication and validation, here are the methodologies from key trials referenced in this guide.
1. Phase 3 Trials for this compound Cream in Atopic Dermatitis (INTEGUMENT-1/2 & PED) [1]
2. Phase 3 Trial for this compound Foam in Scalp & Body Psoriasis (ARRECTOR) [2]
3. Long-Term Phase 2 Trial for this compound Foam in Seborrheic Dermatitis [3]
4. Meta-Analysis on Topical PDE4 Inhibitors in Pediatric Atopic Dermatitis [4]
The tables below summarize key data on roflumilast's effectiveness in reducing exacerbations and its associated cost-effectiveness.
Table 1: Impact of this compound on COPD Exacerbations
| Study / Analysis Context | Patient Population | Effect on Exacerbations | Key Findings |
|---|---|---|---|
| RCT Analysis (M2-124/M2-125) [1] | Severe/very severe COPD (FEV1 ≤50%), chronic bronchitis, history of exacerbations | 15%-18% reduction | Significantly reduces moderate/severe exacerbations in a targeted population [1]. |
| Real-World Study [2] | Severe COPD (GOLD C/D), chronic bronchitis, frequent exacerbators | Significant reduction (2.7 to 1.16 exacerbations/year) | Also showed a significant reduction in hospitalization rates (0.77 to 0.32/year) [2]. |
| Add-on to Tiotropium (M2-128) [1] | COPD (FEV1 40%-70%) | 27% reduction | Reduces exacerbations when added to a long-acting bronchodilator [1]. |
Table 2: Cost-Effectiveness and Economic Evaluations of this compound
| Analysis Context | Patient Population | Key Cost-Effectiveness Findings |
|---|---|---|
| 1-Year Prospective Analysis [3] | Severe to very severe COPD (FEV1 ≤50%) | Increased overall treatment costs, partly offset by reduced other healthcare costs. The probability of being cost-effective exceeded 70% at a WTP of €5,000 per exacerbation avoided [3]. |
| Subgroup: Very Severe COPD [3] | Patients with very severe COPD (subset of main trial) | Cost-saving due to a statistically significant 35% reduction in exacerbations, making it dominant over placebo [3]. |
| Subgroup: High Healthcare Utilizers [3] | Patients with high healthcare use prior to the study | 19% fewer exacerbations; ICER of €804 per exacerbation avoided [3]. |
For researchers evaluating COPD treatments, understanding the design of key trials and economic models is critical.
Clinical Trial Design (Key Phase III Studies) The efficacy data for this compound primarily come from large, multinational, randomized, double-blind, placebo-controlled Phase III trials (e.g., M2-124, M2-125, M2-127, M2-128) [1]. A typical protocol includes:
Cost-Effectiveness Analysis (CEA) Methodology A typical CEA model, as used in evaluations of this compound and other COPD therapies, is structured as follows [4]:
The diagram below illustrates the logical workflow of a typical cost-effectiveness analysis for a COPD drug.
The table below summarizes the core findings from both clinical trials and real-world observational studies.
| Aspect | Clinical Trial (RCT) Data | Real-World Evidence (RWE) Data |
|---|---|---|
| Study Design | Randomized, double-blind, placebo-controlled [1]. | Retrospective analysis of medical records, claims databases, and observational cohorts [2] [3] [4]. |
| Patient Population | Strictly defined; COPD patients with chronic bronchitis and history of exacerbations [1]. | "Real-world" patients, often with higher disease severity and more comorbidities [2] [4]. |
| Key Efficacy Outcomes | • FEV1 Improvement: ~270-320 mL [1]. • Exacerbation Rate: Significant reduction vs. placebo [4]. | • Exacerbation Reduction: Significant decrease (e.g., 2.7 to 1.16 per year) [2]. • Hospitalization Reduction: Significant decrease (e.g., 0.77 to 0.32 per year) [2]. • Enhanced Benefit: Greater in specific subgroups (e.g., chronic bronchitis, on triple therapy, treatment ≥3 months) [3]. | | Key Safety/Tolerability Outcomes | • Adverse Events (AEs): Diarrhea, nausea, weight loss [2]. • Discontinuation: Reported but may be lower than in real-world settings. | • AEs: Very common (26.5%), most frequently weight loss (10.8%), loss of appetite (10.8%), nausea (8.4%) [2]. • Discontinuation: Higher rates (e.g., 19.3%) due to AEs [2]. • Long-Term Mortality: No increased risk found in some large studies, though results vary by region [4]. | | Comparative Effectiveness | N/A | • vs. Azithromycin: One study found Roflumilast associated with higher mortality and hospitalization rates, though confounding factors are likely [5]. |
For researchers, the methodological details of the cited studies are crucial for evaluating the evidence.
This 2019 study is a representative example of RWE generation [2].
This 2006 study illustrates a classic RCT design used for this compound [1].
The following diagrams illustrate the drug's mechanism of action and how different types of evidence contribute to the overall understanding of its profile.
Diagram 1: this compound's Anti-inflammatory Mechanism of Action. This compound inhibits the phosphodiesterase-4 (PDE4) enzyme, leading to increased intracellular cyclic AMP (cAMP) levels, which in turn mediates broad anti-inflammatory effects [2] [5].
Diagram 2: Complementary Roles of RCTs and RWE. Randomized Controlled Trials (RCTs) and Real-World Evidence (RWE) provide complementary data streams that together build a comprehensive understanding of a drug's profile in different patient populations and settings [6].
The table below compares validation parameters from three studies for this compound (RFL) analysis, showing how each method is tailored for different purposes.
| Validation Parameter | HPLC for Assay & Content Uniformity [1] | RP-HPLC in Lipid-Nanoparticles [2] | Stability-Indicating HPLC-DAD [3] |
|---|---|---|---|
| Analytical Goal | Assay, content uniformity of blend/tablets | Quantification in lipid-nanoparticles | Stability-indicating assay, forced degradation |
| Stationary Phase | Accucore C18 (150 × 4.6 mm, 4 µm) [1] | C18 column (4.6*250 mm) [2] | Durashell C18 (4.6 × 250 mm, 5 µm) [3] |
| Mobile Phase | 10 mM NaH₂PO₄ buffer : ACN (45:55 v/v) [1] | Water : ACN (40:60 v/v) [2] | 0.0065 M Ammonium acetate pH 6.3 : Methanol : ACN (30:35:35 v/v) [3] |
| Flow Rate (mL/min) | 1.0 [1] | 1.0 [2] | 1.3 [3] |
| Detection (λ in nm) | 215 [1] | 254 [2] | 251 [3] |
| Linearity Range (µg/mL) | 5.02 - 40.17 [1] | 40 - 300 [2] | 2.5 - 200 [3] |
| Correlation Coefficient | 1.0000 [1] | Not specified | > 0.9998 [3] |
| Accuracy (% Recovery) | 100.6% (mean) [1] | ~100% [2] | Not specified |
| LOD/LOQ | Not specified | LOD: 0.0041 µg/mL; LOQ: 0.031 µg/mL [2] | Not specified |
| Runtime (min) | 5 [1] | 15 [2] | RFL elutes at 6.2 min [3] |
| Key Validation Demonstrated | Specificity, linearity, accuracy, robustness [1] | Accuracy, precision, specificity, LOD, LOQ [2] | Specificity, forced degradation, peak purity [3] |
Here are the specific experimental details for the key methods cited:
Method for Assay and Content Uniformity [1]: This method uses an isocratic system. The mobile phase is 10 mM sodium dihydrogen phosphate monohydrate buffer and acetonitrile in a 45:55 v/v ratio. It is pumped at 1.0 mL/min through an Accucore C18 column (150 x 4.6 mm, 4 µm) maintained at ambient temperature. Detection is at 215 nm, the injection volume is 10 µL, and the total run time is 5 minutes. For sample preparation, the tablet powder or blend is dissolved and extracted using a solvent with 0.1 N HCl, aided by sonication [1].
Method for Lipid-Nanoparticles [2]: This Reverse-Phase HPLC method uses an isocratic mobile phase of distilled water and acetonitrile (40:60). It is pumped at 1.0 mL/min through a C18 column (4.6*250 mm) maintained at 45°C. Detection is at 254 nm, the injection volume is 10 µL, and the total run time is 15 minutes. The method was validated according to ICH guidelines, demonstrating precision and accuracy of approximately 100% [2].
Stability-Indicating Method [3]: This method employs an isocratic mobile phase of 0.0065 M ammonium acetate (pH-adjusted to 6.3), methanol, and acetonitrile in a 30:35:35 v/v ratio. It is pumped at a higher flow rate of 1.3 mL/min through a Durashell C18 column (4.6 x 250 mm, 5 µm). Detection uses a Diode Array Detector (DAD) at 251 nm. Its key feature is the application to forced degradation studies, where RFL was resolved from its degradation products formed under stress conditions like hydrolysis and oxidation, confirming the method's stability-indicating nature [3].
The diagram below outlines the general workflow for developing and validating an analytical method for this compound, based on the parameters compared.
The data shows a clear trade-off between analysis speed and application scope. The short 5-minute run time method is highly efficient for routine quality control of tablets [1], while the method with a 15-minute run time is specialized for complex lipid-nanoparticle formulations [2]. The stability-indicating method is essential for studying the drug's behavior under stress and ensuring the method can accurately measure the drug despite the presence of degradation products [3].
The table below summarizes key parameters from several validated HPLC methods for your quick comparison.
| Method Feature | Stability-Indicating HPLC-DAD [1] | Rapid LC Method [2] | HPLC with Fluorescence Detection [3] | Fast Assay & Content Uniformity HPLC [4] |
|---|---|---|---|---|
| Analysis Focus | Stability, purity, forced degradation | Stability, forced degradation, related substances | Quantification in tablets | Assay and content uniformity in blends and tablets |
| Separation Column | Durashell C18 (250 mm) [1] | Zorbax SB C18 (50 mm, 1.8 µm) [2] | Inertsil ODS-3 C18 (250 mm) [3] | Accucore C18 (150 mm, 4 µm) [4] |
| Mobile Phase | Ammonium acetate (pH 6.3):MeOH:ACN (30:35:35) [1] | Gradient: Ammonium formate (pH 3.5) and ACN [2] | o-Phosphoric acid (0.08%):MeOH (20:80) [3] | 10 mM Sodium dihydrogen phosphate:ACN (45:55) [4] |
| Runtime (per sample) | ~6.2 min (isocratic) [1] | 13 min (gradient) [2] | Not explicitly stated | 5 min (isocratic) [4] |
| Detection & Wavelength | DAD, 251 nm [1] | UV, 215 nm [2] | Fluorescence: Ex 290 nm, Em 380 nm [3] | UV, 215 nm [4] |
| Linearity Range | 2.5 - 200 µg/mL [1] | Information missing | 1.25 - 10.00 µg/mL [3] | 5.02 - 40.17 µg/mL [4] |
| Key Application | Forced degradation studies; specific separation from over 20 other compounds [1] | High-throughput analysis; significant time saving over conventional methods [2] | High selectivity and sensitivity for formulation analysis [3] | Very fast routine quality control testing [4] |
Here is a deeper dive into the experimental details of two key methods from the search results.
This method is designed for forced degradation studies to understand how the drug behaves under various stress conditions [1].
This method focuses on drastically reducing analysis time, which is valuable for high-throughput labs [2].
This flowchart visualizes the decision-making process for selecting the most appropriate analytical method based on your primary goal.
The available information reveals areas where further method development could be valuable:
| Population | Roflumilast Oral Tablets (e.g., Daliresp) | This compound Topical (Cream/Foam) |
|---|
| Mild Hepatic Impairment (Child-Pugh A) | Use with caution; clinical data are insufficient [1]. | No dosage adjustment necessary [2]. | | Moderate Hepatic Impairment (Child-Pugh B) | Contraindicated [3] [1]. | Contraindicated [2]. | | Severe Hepatic Impairment (Child-Pugh C) | Contraindicated [3] [1]. | Contraindicated [2]. |
The contraindication for oral this compound is based on solid pharmacokinetic evidence. A study found that patients with moderate hepatic impairment (Child-Pugh B) experienced increased systemic exposure to both this compound and its active metabolite (this compound N-oxide) after oral administration [2]. This elevated exposure is likely to increase the risk of adverse effects.
It is critical to distinguish between formulations. Topical this compound is minimally absorbed through the skin, leading to low systemic exposure. Therefore, it does not require a dosage adjustment in patients with mild hepatic impairment [2]. In contrast, oral this compound is extensively absorbed and metabolized, making it unsafe in moderate to severe liver disease.
Research into other Phosphodiesterase-4 (PDE-4) inhibitors suggests that the route of administration is a key factor in managing hepatic risk. One study on tanimilast, an inhaled PDE-4 inhibitor, concluded that its pharmacokinetics were not impacted by mild-to-moderate hepatic impairment, and no dose adjustment was required [4]. This supports the concept that non-oral routes of administration can mitigate the risks associated with hepatic impairment.
For researchers, the standard methodology for evaluating the impact of hepatic impairment on a drug's pharmacokinetics involves a single-dose, open-label, parallel-group study. Here is a typical protocol:
The following diagram illustrates the core pathway of this compound and the key clinical consideration in hepatic impairment.
Irritant